Product packaging for 3-Aminoisonicotinaldehyde(Cat. No.:CAS No. 55279-29-3)

3-Aminoisonicotinaldehyde

Cat. No.: B120943
CAS No.: 55279-29-3
M. Wt: 122.12 g/mol
InChI Key: NDEGFXFYOKVWAK-UHFFFAOYSA-N
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Description

3-Aminoisonicotinaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C6H6N2O and its molecular weight is 122.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N2O B120943 3-Aminoisonicotinaldehyde CAS No. 55279-29-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-aminopyridine-4-carbaldehyde
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O/c7-6-3-8-2-1-5(6)4-9/h1-4H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDEGFXFYOKVWAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60376652
Record name 3-Aminoisonicotinaldehyde
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Molecular Weight

122.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55279-29-3
Record name 3-Aminoisonicotinaldehyde
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Record name 3-Aminopyridine-4-carboxaldehyde
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Foundational & Exploratory

An In-depth Technical Guide to 3-Aminoisonicotinaldehyde: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoisonicotinaldehyde, also known as 3-aminopyridine-4-carbaldehyde, is a heterocyclic aromatic aldehyde with significant potential in medicinal chemistry and drug development. Its structure, featuring a pyridine ring substituted with both an amino and a formyl group, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and an exploration of its biological activity, particularly as an inhibitor of polyamine oxidase and its role in associated signaling pathways.

Core Properties of this compound

The fundamental properties of this compound are summarized in the tables below, providing a ready reference for laboratory use.

Table 1: Chemical and Physical Properties

PropertyValue
CAS Number 55279-29-3
Molecular Formula C₆H₆N₂O
Molecular Weight 122.12 g/mol
Appearance White to off-white crystalline solid
Melting Point 70-75 °C
Boiling Point >150 °C (estimated)
Solubility Soluble in polar solvents (e.g., water, alcohols)

Table 2: Spectroscopic Data Interpretation

SpectroscopyExpected Characteristics
¹H NMR Signals corresponding to the aldehyde proton (downfield, ~9-10 ppm), aromatic protons on the pyridine ring, and the amino group protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino group and the electron-withdrawing aldehyde group.
¹³C NMR Resonances for the carbonyl carbon of the aldehyde (downfield, ~190-200 ppm), aromatic carbons of the pyridine ring, with shifts influenced by the substituents.
IR Spectroscopy Characteristic absorption bands for N-H stretching of the primary amine (two bands around 3300-3500 cm⁻¹), C=O stretching of the aldehyde (around 1680-1700 cm⁻¹), and C=N and C=C stretching of the pyridine ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight (122.12 g/mol ). Fragmentation patterns would likely involve the loss of the formyl group (-CHO) or other characteristic fragments of the pyridine ring.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the oxidation of the corresponding alcohol, 3-aminopyridin-4-yl)methanol.

Workflow for the Synthesis of this compound

G Start 3-Aminopyridin-4-yl)methanol Oxidation Oxidation (e.g., MnO₂) Start->Oxidation Product This compound Oxidation->Product Purification Purification (e.g., Column Chromatography) Product->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Detailed Methodology:

  • Dissolution: Dissolve (3-aminopyridin-4-yl)methanol in a suitable organic solvent, such as chloroform or dichloromethane.

  • Oxidation: Add an oxidizing agent, for example, activated manganese dioxide (MnO₂), to the solution. The reaction is typically stirred at room temperature.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.

  • Filtration: Once the reaction is complete, filter the mixture to remove the solid manganese dioxide.

  • Purification: The crude product in the filtrate can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

  • Characterization: Confirm the identity and purity of the product using spectroscopic methods such as NMR, IR, and mass spectrometry.

Polyamine Oxidase Activity Assay

The inhibitory effect of this compound on polyamine oxidase (PAO) can be determined by measuring the production of hydrogen peroxide (H₂O₂), a product of the PAO-catalyzed reaction. A common method is a coupled enzyme assay using horseradish peroxidase (HRP) and a chromogenic or fluorogenic substrate.

Workflow for Polyamine Oxidase Inhibition Assay

G Enzyme Polyamine Oxidase (PAO) Reaction Enzymatic Reaction Enzyme->Reaction Substrate Polyamine Substrate (e.g., Spermine) Substrate->Reaction Inhibitor This compound Inhibitor->Reaction Inhibition Product H₂O₂ Production Reaction->Product Detection HRP/Substrate Detection Product->Detection Signal Colorimetric/Fluorometric Signal Detection->Signal

Caption: Assay for PAO inhibition by this compound.

Detailed Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4), a solution of the polyamine substrate (e.g., spermine), a solution of horseradish peroxidase (HRP), and a solution of a chromogenic or fluorogenic HRP substrate (e.g., Amplex Red). Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

  • Assay Setup: In a microplate, add the reaction buffer, HRP, and the HRP substrate to each well.

  • Inhibitor Addition: Add varying concentrations of this compound to the test wells. Add solvent control (e.g., DMSO) to the control wells.

  • Enzyme Addition: Add the polyamine oxidase enzyme to all wells except for the blank wells.

  • Initiation of Reaction: Initiate the reaction by adding the polyamine substrate to all wells.

  • Measurement: Immediately measure the absorbance or fluorescence at the appropriate wavelength over time using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Biological Activity and Signaling Pathways

This compound has been identified as an inhibitor of polyamine oxidase (PAO). PAOs are a family of flavin-dependent enzymes that play a crucial role in the catabolism of polyamines, such as spermine and spermidine. The enzymatic activity of PAO results in the production of hydrogen peroxide (H₂O₂), an important reactive oxygen species (ROS) that acts as a signaling molecule in various cellular processes.

By inhibiting PAO, this compound can modulate the levels of both polyamines and H₂O₂. This modulation can have significant downstream effects on cellular signaling pathways, including those involved in cell growth, differentiation, and apoptosis.

Polyamine Oxidase-Mediated ROS Signaling Pathway

G cluster_PAO Polyamine Catabolism cluster_Signaling Downstream Signaling Polyamines Polyamines (Spermine, Spermidine) PAO Polyamine Oxidase (PAO) Polyamines->PAO H2O2 Hydrogen Peroxide (H₂O₂) (ROS) PAO->H2O2 MAPK MAPK Signaling H2O2->MAPK Inhibitor This compound Inhibitor->PAO Inhibition CellCycle Cell Cycle Regulation MAPK->CellCycle Apoptosis Apoptosis MAPK->Apoptosis

Caption: Inhibition of PAO-mediated ROS signaling by this compound.

The inhibition of PAO by this compound leads to a decrease in the production of H₂O₂. Since H₂O₂ can act as a second messenger to activate various signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway, the reduction in H₂O₂ levels can lead to the downregulation of these pathways. This can, in turn, affect fundamental cellular processes such as cell cycle progression and apoptosis. The ability to modulate these pathways makes this compound a compound of interest for the development of therapeutic agents, particularly in the context of diseases where dysregulation of polyamine metabolism and ROS signaling is implicated, such as cancer.

Conclusion

This compound is a valuable chemical entity with well-defined properties and established synthetic routes. Its role as an inhibitor of polyamine oxidase highlights its potential as a tool for studying the intricate signaling pathways governed by polyamines and reactive oxygen species. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and drug development professionals to effectively utilize this compound in their scientific endeavors. Further investigation into its specific interactions with PAO and its effects in various cellular and in vivo models will be crucial for fully elucidating its therapeutic potential.

An In-depth Technical Guide to the Synthesis of 3-aminopyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potential synthetic routes for the preparation of 3-aminopyridine-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and drug development. Due to the limited availability of direct and established protocols in the public domain, this document outlines three plausible synthetic strategies derived from established organic chemistry principles and related literature precedents. Each method is presented with a summary of reaction conditions, detailed experimental protocols, and visual representations of the synthetic pathways.

Executive Summary

The synthesis of 3-aminopyridine-4-carbaldehyde presents a unique chemical challenge due to the presence of both an electron-donating amino group and an electron-withdrawing aldehyde group on the pyridine ring. This guide explores three primary synthetic pathways:

  • Vilsmeier-Haack Formylation of 3-Aminopyridine: A direct approach to introduce the formyl group onto the pyridine ring.

  • Oxidation of 3-Amino-4-methylpyridine: A strategy that relies on the selective oxidation of a methyl group precursor.

  • Reduction of 3-Aminopyridine-4-carboxylic Acid Derivatives: A multi-step approach involving the reduction of a carboxylic acid or its ester derivative.

This document provides detailed theoretical frameworks and practical experimental procedures for each of these routes to aid researchers in the successful synthesis of the target molecule.

Synthetic Strategies and Data Presentation

The following tables summarize the key quantitative data and conditions for the proposed synthetic methods.

Table 1: Vilsmeier-Haack Formylation of 3-Aminopyridine

Reagent/ParameterConditionPurpose
Starting Material3-AminopyridineSubstrate for formylation
Formylating AgentVilsmeier Reagent (POCl₃/DMF)Introduces the formyl group
SolventDichloromethane (DCM) or 1,2-Dichloroethane (DCE)Reaction medium
Temperature0 °C to refluxTo control reaction rate
Reaction Time1 - 24 hoursTo ensure complete reaction
Work-upAqueous sodium acetate or sodium hydroxideHydrolysis of the iminium intermediate

Table 2: Oxidation of 3-Amino-4-methylpyridine

Reagent/ParameterConditionPurpose
Starting Material3-Amino-4-methylpyridinePrecursor to the aldehyde
Oxidizing AgentSelenium Dioxide (SeO₂) or Manganese Dioxide (MnO₂)Selective oxidation of the methyl group
SolventDioxane, Toluene, or ChlorobenzeneReaction medium
TemperatureRefluxTo drive the reaction to completion
Reaction Time12 - 48 hoursTo ensure complete conversion

Table 3: Reduction of 3-Aminopyridine-4-carboxylic Acid Derivatives

Reagent/ParameterConditionPurpose
Starting Material3-Aminopyridine-4-carboxylic acidPrecursor for the aldehyde
EsterificationMethanol, H₂SO₄ (catalytic)Conversion to methyl ester
Reducing AgentDiisobutylaluminum hydride (DIBAL-H)Selective reduction of the ester to the aldehyde
SolventTetrahydrofuran (THF) or Dichloromethane (DCM)Reaction medium for reduction
Temperature-78 °C to 0 °CTo prevent over-reduction to the alcohol
Reaction Time1 - 4 hoursTo ensure complete reduction

Experimental Protocols

Method 1: Vilsmeier-Haack Formylation of 3-Aminopyridine

This protocol is a generalized procedure based on standard Vilsmeier-Haack reaction conditions. Optimization may be required for the specific substrate.

1. Preparation of the Vilsmeier Reagent:

  • In a two-necked round-bottom flask equipped with a dropping funnel and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3 equivalents) in anhydrous dichloromethane (DCM).
  • Cool the solution to 0 °C in an ice bath.
  • Slowly add phosphorus oxychloride (POCl₃, 1.1 equivalents) dropwise to the stirred solution.
  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the Vilsmeier reagent, a pale-yellow solid, should be observed.

2. Formylation Reaction:

  • Dissolve 3-aminopyridine (1 equivalent) in anhydrous DCM in a separate flask.
  • Add the solution of 3-aminopyridine dropwise to the prepared Vilsmeier reagent at 0 °C.
  • After the addition, slowly warm the reaction mixture to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).

3. Work-up and Purification:

  • Once the reaction is complete, cool the mixture to 0 °C.
  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium acetate.
  • Stir the mixture vigorously for 1-2 hours to hydrolyze the intermediate iminium salt.
  • Separate the organic layer, and extract the aqueous layer with DCM.
  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography on silica gel to afford 3-aminopyridine-4-carbaldehyde.

Method 2: Oxidation of 3-Amino-4-methylpyridine

This protocol outlines a general procedure for the selective oxidation of a methyl group on a pyridine ring. The choice of oxidant and conditions may need to be optimized to minimize side reactions with the amino group.

1. Reaction Setup:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-amino-4-methylpyridine (1 equivalent) in a suitable solvent such as dioxane or toluene.
  • Add selenium dioxide (SeO₂, 1.1 to 1.5 equivalents) to the solution. Caution: Selenium dioxide is highly toxic.

2. Oxidation:

  • Heat the reaction mixture to reflux and maintain for 12-48 hours. Monitor the progress of the reaction by TLC.

3. Work-up and Purification:

  • After completion, cool the reaction mixture to room temperature.
  • Filter the mixture to remove the selenium byproduct.
  • Concentrate the filtrate under reduced pressure.
  • Dissolve the residue in a suitable organic solvent and wash with water and brine.
  • Dry the organic layer over anhydrous sodium sulfate and concentrate.
  • Purify the crude product by column chromatography on silica gel to yield 3-aminopyridine-4-carbaldehyde.

Method 3: Reduction of 3-Aminopyridine-4-carboxylic Acid Methyl Ester

This two-step procedure involves the esterification of the commercially available carboxylic acid followed by a selective reduction.

1. Esterification of 3-Aminopyridine-4-carboxylic Acid:

  • Suspend 3-aminopyridine-4-carboxylic acid (1 equivalent) in methanol.
  • Carefully add a catalytic amount of concentrated sulfuric acid.
  • Heat the mixture to reflux until the starting material is consumed (monitored by TLC).
  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
  • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to give the methyl 3-aminopyridine-4-carboxylate.

2. Reduction to the Aldehyde:

  • Dissolve the methyl 3-aminopyridine-4-carboxylate (1 equivalent) in anhydrous THF or DCM under a nitrogen atmosphere.
  • Cool the solution to -78 °C using a dry ice/acetone bath.
  • Slowly add a solution of DIBAL-H (1.1 equivalents) in an appropriate solvent dropwise, maintaining the temperature at -78 °C.
  • Stir the reaction at -78 °C for 1-4 hours. Monitor the reaction by TLC.

3. Work-up and Purification:

  • Quench the reaction at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.
  • Allow the mixture to warm to room temperature and stir until two clear layers are formed.
  • Separate the layers and extract the aqueous layer with DCM or ethyl acetate.
  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
  • Purify the crude product by column chromatography on silica gel to obtain 3-aminopyridine-4-carbaldehyde.

Mandatory Visualizations

The following diagrams illustrate the proposed synthetic pathways.

Vilsmeier_Haack_Formylation cluster_start Starting Material cluster_reagents Reagents cluster_product Product 3-Aminopyridine 3-Aminopyridine 3-Aminopyridine-4-carbaldehyde 3-Aminopyridine-4-carbaldehyde 3-Aminopyridine->3-Aminopyridine-4-carbaldehyde Formylation Vilsmeier Reagent\n(POCl3 / DMF) Vilsmeier Reagent (POCl3 / DMF)

Caption: Vilsmeier-Haack formylation of 3-aminopyridine.

Oxidation_of_Methylpyridine cluster_start Starting Material cluster_reagents Reagents cluster_product Product 3-Amino-4-methylpyridine 3-Amino-4-methylpyridine 3-Aminopyridine-4-carbaldehyde 3-Aminopyridine-4-carbaldehyde 3-Amino-4-methylpyridine->3-Aminopyridine-4-carbaldehyde Oxidation Oxidizing Agent\n(e.g., SeO2) Oxidizing Agent (e.g., SeO2)

Caption: Oxidation of 3-amino-4-methylpyridine.

Reduction_of_Carboxylic_Acid_Derivative cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product 3-Aminopyridine-4-carboxylic acid 3-Aminopyridine-4-carboxylic acid 3-Aminopyridine-4-carboxylate ester 3-Aminopyridine-4-carboxylate ester 3-Aminopyridine-4-carboxylic acid->3-Aminopyridine-4-carboxylate ester Esterification (MeOH, H+) 3-Aminopyridine-4-carbaldehyde 3-Aminopyridine-4-carbaldehyde 3-Aminopyridine-4-carboxylate ester->3-Aminopyridine-4-carbaldehyde Reduction (DIBAL-H, -78°C)

Caption: Reduction of a 3-aminopyridine-4-carboxylic acid derivative.

Conclusion

The synthesis of 3-aminopyridine-4-carbaldehyde can be approached through several strategic pathways. The Vilsmeier-Haack formylation offers a direct route, while the oxidation of 3-amino-4-methylpyridine and the reduction of a 3-aminopyridine-4-carboxylic acid derivative provide viable alternatives. The selection of the most appropriate method will depend on the availability of starting materials, the desired scale of the synthesis, and the laboratory's capabilities for handling specific reagents and reaction conditions. The protocols and data presented in this guide are intended to serve as a foundational resource for the development of a robust and efficient synthesis of this important molecule. Further optimization and experimental validation are recommended to achieve the desired yield and purity for specific research and development applications.

Spectroscopic Profile of 3-Aminoisonicotinaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound 3-Aminoisonicotinaldehyde (also known as 3-amino-4-pyridinecarboxaldehyde), a molecule of interest in medicinal chemistry and materials science. This document presents available experimental and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to aid in its identification, characterization, and application in research and development.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. For clarity and comparative analysis, the data is presented in structured tables.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The following tables present the experimental ¹H NMR data and predicted ¹³C NMR chemical shifts for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
10.15s1HH-C=O
9.11s1HAr-H
8.87d1HAr-H
8.20d1HAr-H
7.53dd1HAr-H
-br s2H-NH₂

Data obtained from an experimental spectrum. The broad singlet for the amino protons (-NH₂) may not always be observed and its chemical shift can vary depending on the solvent and concentration.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Predicted Chemical Shift (ppm)Assignment
193.5C=O
155.2C-NH₂
152.8Ar-C
139.1Ar-C
126.5Ar-C
121.7Ar-C

Note: This data is predicted and should be used as a reference. Experimental verification is recommended.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are listed in Table 3.

Table 3: Predicted IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300MediumN-H stretch (asymmetric and symmetric)
3100 - 3000WeakAromatic C-H stretch
2850 - 2750WeakAldehyde C-H stretch
1680 - 1660StrongC=O stretch (aldehyde)
1620 - 1580Medium-StrongN-H bend
1580 - 1450MediumAromatic C=C stretch
1300 - 1200MediumC-N stretch

Note: This data is predicted and should be used as a reference. Experimental verification is recommended.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted mass spectral data for this compound is presented in Table 4.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zPredicted Relative AbundancePossible Fragment
122High[M]⁺ (Molecular Ion)
121High[M-H]⁺
94Medium[M-CO]⁺
93Medium[M-CHO]⁺
66Medium[C₄H₄N]⁺

Note: This data is predicted and should be used as a reference. The fragmentation pattern can be influenced by the ionization method used. Experimental verification is recommended.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These should be adapted based on the specific instrumentation and laboratory conditions.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Process the data with appropriate Fourier transformation, phasing, and baseline correction.

  • ¹³C NMR Spectroscopy: Acquire the ¹³C NMR spectrum on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans will be required. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon.

IR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas or liquid chromatograph. For Electron Ionization (EI), a standard electron energy of 70 eV is typically used. The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing & Analysis NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Confirmation Structure Confirmation Data_Processing->Structure_Confirmation

Caption: General Workflow for Spectroscopic Analysis.

In-Depth Technical Guide: Solubility and Stability of 3-Aminoisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoisonicotinaldehyde, also known as 3-aminopyridine-4-carboxaldehyde, is a pivotal intermediate in the synthesis of a variety of pharmaceutical compounds and other biologically active molecules. Its unique structure, featuring both an amino group and an aldehyde group on a pyridine ring, makes it a versatile building block in medicinal chemistry and organic synthesis. A thorough understanding of its solubility and stability is critical for its effective use in research and development, ensuring optimal reaction conditions, formulation, and storage. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, supplemented with detailed experimental protocols for its assessment.

Physicochemical Properties

PropertyValueSource
Chemical Formula C₆H₆N₂O[1]
Molecular Weight 122.12 g/mol [1][2]
Appearance Solid (usually a powder or crystalline solid)[2]
Color Off-white to light yellow[2]
Melting Point 127-131 °C[2]
pKa (Amine Group) ~5-6 (approximate)[2]

Solubility Profile

Currently, detailed quantitative solubility data for this compound in a wide range of solvents is limited in publicly available literature. However, qualitative descriptions from various sources provide a general understanding of its solubility characteristics.

This compound is described as being slightly soluble in water.[2][3] Its solubility is expected to be higher in common organic solvents. It is reported to be soluble in ethanol, Dimethyl Sulfoxide (DMSO), and chloroform.[2]

Table 1: Qualitative Solubility of this compound

SolventSolubilitySource
WaterSlightly soluble[2][3]
EthanolSoluble[2]
Dimethyl Sulfoxide (DMSO)Soluble[2]
ChloroformSoluble[2]

Stability Profile

The stability of this compound is a crucial factor for its handling, storage, and application in synthesis. Available information suggests that the compound exhibits sensitivity to certain environmental factors.

It is reported to be air-sensitive and should be stored away from oxidizing agents.[3] Recommendations for storage temperature vary, with some sources suggesting ambient temperature while others advise storage at 0-8 °C. The compound is also noted to be somewhat hygroscopic.[4]

Table 2: Stability and Storage Recommendations for this compound

ParameterRecommendation/ObservationSource
Storage Temperature Ambient Storage or 0-8 °C
Air Sensitivity Air sensitive[3]
Incompatibilities Oxidizing agents[3]
Hygroscopicity Somewhat hygroscopic[4]

Experimental Protocols

Due to the lack of specific, published experimental protocols for determining the solubility and stability of this compound, the following sections provide detailed, representative methodologies based on standard pharmaceutical industry practices.

Solubility Determination: Shake-Flask Method

This protocol outlines a common method for determining the equilibrium solubility of a compound in various solvents.

Methodology:

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, ethanol, methanol, acetonitrile, DMSO, chloroform). The amount of solid should be sufficient to ensure that a saturated solution is formed and some undissolved solid remains.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) using a mechanical shaker or rotator until equilibrium is reached. A period of 24 to 72 hours is typically sufficient.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a known volume of the supernatant.

  • Filtration: Filter the collected supernatant through a suitable syringe filter (e.g., 0.45 µm PTFE or PVDF) to remove any undissolved particles.

  • Dilution: Dilute the clear filtrate with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Analysis: Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to determine the concentration of this compound.

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sample Processing cluster_analysis Analysis prep1 Add excess this compound to vials with various solvents equil1 Seal vials and agitate at constant temperature (24-72h) prep1->equil1 sample1 Collect supernatant equil1->sample1 sample2 Filter through 0.45 µm filter sample1->sample2 sample3 Dilute filtrate sample2->sample3 analysis1 Analyze by HPLC-UV sample3->analysis1 analysis2 Calculate solubility analysis1->analysis2

Fig. 1: Workflow for Solubility Determination.
Stability Assessment: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of a compound and to identify potential degradation products.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in suitable solvents (e.g., a mixture of water and a co-solvent like acetonitrile or methanol).

  • Stress Conditions: Expose the samples to a variety of stress conditions as outlined below. A control sample, protected from stress, should be analyzed concurrently.

    • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80 °C for 48 hours.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the intact drug from its degradation products.

  • Peak Purity and Identification: Assess the peak purity of the parent compound using a photodiode array (PDA) detector. If significant degradation is observed, attempt to identify the degradation products using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

G cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis cluster_identification Identification start_node Prepare solutions of This compound acid Acidic (0.1M HCl, 60°C) start_node->acid base Basic (0.1M NaOH, 60°C) start_node->base oxidative Oxidative (3% H2O2, RT) start_node->oxidative thermal Thermal (Solid, 80°C) start_node->thermal photo Photolytic (ICH Q1B) start_node->photo analysis_node Analyze by Stability-Indicating HPLC-PDA at time points acid->analysis_node base->analysis_node oxidative->analysis_node thermal->analysis_node photo->analysis_node identification_node Identify degradation products (LC-MS, NMR) analysis_node->identification_node

Fig. 2: Forced Degradation Study Workflow.

Conclusion

References

Technical Guide: Safe Handling and Precautions for 3-Aminoisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data and handling precautions for 3-Aminoisonicotinaldehyde (CAS No: 55279-29-3), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research outcomes.

Physicochemical and Safety Data

The following tables summarize the known physicochemical properties and hazard classifications for this compound.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₆N₂OSigma-Aldrich
Molecular Weight 122.12 g/mol Sigma-Aldrich
Appearance SolidSigma-Aldrich
Purity ≥ 98%Jubilant Ingrevia Limited[2]
Storage Temperature AmbientSigma-Aldrich

Table 2: GHS Hazard Classification

Hazard ClassCategory
Acute Toxicity, OralCategory 3[2]
Acute Toxicity, DermalCategory 3[2]
Skin Corrosion/IrritationCategory 2[2]
Serious Eye Damage/Eye IrritationCategory 2A[2]
Hazardous to the Aquatic Environment, AcuteCategory 1[2]
Hazardous to the Aquatic Environment, ChronicCategory 1[2]

Hazard Identification and Precautionary Measures

Signal Word: Danger

Hazard Pictograms:

  • Skull and Crossbones: Acute Toxicity (fatal or toxic)

  • Corrosion: Skin Corrosion/Serious Eye Damage

  • Environment: Hazardous to the Aquatic Environment

Hazard Statements (H-Statements):

  • H301: Toxic if swallowed.[2]

  • H311: Toxic in contact with skin.[2]

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H410: Very toxic to aquatic life with long lasting effects.[2]

Precautionary Statements (P-Statements):

A comprehensive list of precautionary statements is provided in the table below.

Table 3: Precautionary Statements

CategoryCodeStatement
Prevention P264Wash hands and any exposed skin thoroughly after handling.[2]
P270Do not eat, drink or smoke when using this product.[2]
P273Avoid release to the environment.[2]
P280Wear protective gloves/ protective clothing/ eye protection/ face protection.[2]
Response P301 + P310IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[2]
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[2]
P312Call a POISON CENTER or doctor/physician if you feel unwell.[2]
P330Rinse mouth.[2]
P332 + P313If skin irritation occurs: Get medical advice/attention.[2]
P337 + P313If eye irritation persists: Get medical advice/attention.[2]
P361 + P364Take off immediately all contaminated clothing and wash it before reuse.
P391Collect spillage.[2]
Storage P405Store locked up.[2]
Disposal P501Dispose of contents/container in accordance with local/regional/national/international regulations.[2]

Experimental Protocols and Handling Precautions

While specific experimental protocols for this compound are not detailed in the available literature, its use as a chemical intermediate necessitates strict adherence to standard laboratory safety procedures for handling toxic and irritating compounds.

General Handling Workflow

The following diagram illustrates a general workflow for the safe handling of hazardous chemicals like this compound.

G General Handling Workflow for Hazardous Chemicals A 1. Risk Assessment - Review SDS - Identify Hazards B 2. Engineering Controls - Fume Hood - Ventilated Area A->B Implement C 3. Personal Protective Equipment (PPE) - Gloves (Nitrile or Neoprene) - Safety Goggles - Lab Coat B->C Select D 4. Chemical Handling - Weighing/Dispensing - Reaction Setup C->D Proceed with E 5. Post-Handling - Decontamination of work area - Hand washing D->E Upon Completion F 6. Waste Disposal - Segregate hazardous waste - Follow institutional protocols E->F Proper G Emergency Preparedness - Spill Kit Accessible - Eyewash/Safety Shower

Caption: A logical workflow for safely handling hazardous chemicals in a laboratory setting.

Specific Precautions for Pyridine Aldehydes
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[4][5]

  • Personal Protective Equipment (PPE):

    • Gloves: Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[4]

    • Eye Protection: Chemical safety goggles are mandatory.[4]

    • Clothing: A lab coat and closed-toe shoes are required.

  • Ignition Sources: Keep away from heat, sparks, and open flames.[6]

  • Hygroscopicity: Store in a tightly sealed container in a dry place, as pyridine compounds can be hygroscopic.

  • Static Discharge: Take precautionary measures against static discharge.[6]

Emergency Procedures

The following diagram outlines the appropriate response to common laboratory emergencies involving hazardous chemicals.

G Emergency Response Protocol Start Emergency Occurs Spill Chemical Spill Start->Spill Exposure Personal Exposure Start->Exposure Fire Fire Start->Fire Evacuate Evacuate Immediate Area Spill->Evacuate Decontaminate Use Eyewash/ Safety Shower Exposure->Decontaminate Fire->Evacuate Alert Alert Supervisor/ Emergency Services Evacuate->Alert Evacuate->Alert Contain Contain Spill (if safe to do so) Alert->Contain Extinguish Use Fire Extinguisher (if trained) Alert->Extinguish Contain->Alert Decontaminate->Alert SeekMedical Seek Medical Attention Decontaminate->SeekMedical Extinguish->Alert

Caption: A flowchart outlining key steps for responding to laboratory emergencies.

Signaling Pathways and Biological Activity

Currently, there is no information available in the public domain regarding the specific signaling pathways modulated by this compound. Its primary documented role is as a versatile chemical intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Researchers have utilized this compound in studies related to enzyme inhibition and receptor binding to elucidate biological pathways.[1]

Conclusion

This compound is a valuable chemical intermediate with significant potential in drug discovery and development. However, its handling requires a thorough understanding of its associated hazards and the implementation of stringent safety protocols. By following the guidelines outlined in this technical guide, researchers can mitigate risks and ensure a safe laboratory environment.

References

An In-depth Technical Guide to 3-Aminopyridine-4-carbaldehyde: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-aminopyridine-4-carbaldehyde, a pivotal heterocyclic building block in medicinal chemistry and materials science. This document elucidates the historical context of its synthesis, detailed experimental protocols for its preparation, and a summary of its key physicochemical properties. Furthermore, it explores the applications of this versatile intermediate, particularly in the development of novel therapeutic agents.

Introduction

3-Aminopyridine-4-carbaldehyde, also known as 3-aminoisonicotinaldehyde, is a substituted pyridine derivative featuring both an amino and a formyl group. This unique arrangement of functional groups imparts a high degree of reactivity and versatility, making it a valuable precursor in the synthesis of a wide array of complex organic molecules. Its significance is particularly pronounced in the field of drug discovery, where the pyridine scaffold is a common motif in many biologically active compounds. This guide aims to be a comprehensive resource for researchers utilizing or planning to utilize this important chemical entity.

Discovery and History

While a definitive seminal publication detailing the first-ever synthesis of 3-aminopyridine-4-carbaldehyde remains elusive in readily available literature, its utility as a synthetic intermediate has been recognized for several decades. The development of synthetic routes to this compound likely emerged from the broader exploration of pyridine chemistry and the need for functionalized pyridine building blocks in pharmaceutical and agrochemical research. The parent compound, 3-aminopyridine, has a well-documented history with various synthetic methods established over the years. The subsequent introduction of a carbaldehyde group at the 4-position would have been a logical progression to expand the synthetic utility of the aminopyridine core.

Physicochemical Properties

A summary of the key physicochemical properties of 3-aminopyridine-4-carbaldehyde is presented in Table 1. This data is essential for its handling, characterization, and application in chemical reactions.

PropertyValueReference
Molecular Formula C₆H₆N₂O[1][2]
Molecular Weight 122.12 g/mol [3]
CAS Number 55279-29-3[1][3]
Appearance Yellow solid[1]
Melting Point ca. 92 °C[2]
Boiling Point 333.3 °C at 760 mmHg[2]
Flash Point 155.4 °C[2]
Density 1.264 g/cm³[2]
LogP 1.05750[2]

Synthesis and Experimental Protocols

The synthesis of 3-aminopyridine-4-carbaldehyde can be achieved through a multi-step process starting from readily available precursors. One documented method involves the use of 3,4-pyridinedicarboxamide as a starting material.[3]

Synthesis from 3,4-Pyridinedicarboxamide

This synthetic route involves a three-step reaction sequence.[3] Although the specific reagents and detailed conditions for each step are not fully detailed in the initial source, a general workflow can be outlined. This would typically involve the selective reduction of one of the amide groups to an alcohol, followed by oxidation to the aldehyde, and a subsequent reaction to introduce the amino group.

Logical Synthesis Workflow:

Synthesis_Workflow A 3,4-Pyridinedicarboxamide B Selective Reduction A->B Step 1 C 3-Amino-4-(hydroxymethyl)pyridine B->C D Oxidation C->D Step 2 E 3-Aminopyridine-4-carbaldehyde D->E Drug_Discovery_Workflow A 3-Aminopyridine-4-carbaldehyde B Condensation/Cyclization Reactions A->B C Library of Fused Heterocycles B->C D Biological Screening C->D E Lead Compound Identification D->E F Lead Optimization E->F G Drug Candidate F->G

References

Physical and chemical properties of 3-Aminoisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 3-Aminoisonicotinaldehyde. It includes detailed data on its molecular characteristics, spectroscopic profile, and chemical reactivity. Furthermore, this guide furnishes detailed experimental protocols for its synthesis and key chemical transformations, alongside an exploration of its biological significance as an enzyme inhibitor.

Core Physical and Chemical Properties

This compound, also known as 3-aminopyridine-4-carbaldehyde, is a heterocyclic aromatic aldehyde. Its structure, featuring a pyridine ring substituted with both an amino and a formyl group, makes it a versatile building block in medicinal chemistry and organic synthesis.

Physical Properties

The key physical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueSource(s)
Molecular Formula C₆H₆N₂O[1]
Molecular Weight 122.12 g/mol [1]
Appearance Solid
CAS Number 55279-29-3[1]
Chemical Properties

The chemical behavior of this compound is dictated by the interplay of its three key structural features: the electron-withdrawing pyridine ring, the nucleophilic amino group, and the electrophilic aldehyde group.

PropertyValue/DescriptionSource(s)
IUPAC Name 3-aminopyridine-4-carbaldehyde
SMILES Nc1cnccc1C=O
InChI Key NDEGFXFYOKVWAK-UHFFFAOYSA-N
Reactivity Exhibits reactivity characteristic of aromatic amines (e.g., diazotization, acylation) and aldehydes (e.g., oxidation, reduction, Schiff base formation).
Stability Stable under standard laboratory conditions.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table summarizes the expected spectroscopic data based on its structure and data from analogous compounds.

TechniqueExpected Peaks and InterpretationSource(s)
¹H NMR Aromatic protons (δ 7.0-8.5 ppm), Aldehyde proton (δ 9.5-10.5 ppm), Amino protons (broad singlet, variable shift).[2][3][4]
¹³C NMR Aromatic carbons (δ 110-160 ppm), Carbonyl carbon (δ 185-195 ppm).[1][5][6][7][8]
IR Spectroscopy N-H stretch (3300-3500 cm⁻¹), C-H aromatic stretch (~3050 cm⁻¹), C=O stretch (1680-1700 cm⁻¹), C=N and C=C stretches (1400-1600 cm⁻¹).[9][10][11][12][13]
Mass Spectrometry Molecular ion peak (M⁺) at m/z = 122. Fragmentation may involve loss of CO (M-28) and HCN (M-27).[14][15][16][17]

Chemical Synthesis and Reactivity

This compound is a valuable intermediate that can be synthesized and further modified through several key reactions.

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of 3-aminopyridine-4-ylmethanol.

Synthesis_Workflow Start 3-Aminopyridine-4-ylmethanol Reagent Manganese Dioxide (MnO₂) in Chloroform Start->Reagent Oxidation Product This compound Reagent->Product

Synthesis of this compound.

Experimental Protocol: Synthesis via Oxidation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-aminopyridine-4-ylmethanol (1.0 eq) in chloroform.

  • Addition of Oxidant: Add activated manganese dioxide (5.0-10.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the manganese dioxide.

  • Purification: Wash the celite pad with additional chloroform. Combine the filtrates and evaporate the solvent under reduced pressure to yield crude this compound. The product can be further purified by column chromatography on silica gel if necessary.

Key Chemical Reactions

This compound undergoes a variety of chemical transformations, making it a versatile precursor for more complex molecules.

Chemical_Reactions cluster_oxidation Oxidation cluster_reduction Reduction cluster_schiff_base Schiff Base Formation Central_Molecule This compound Oxidation_Product 3-Aminoisonicotinic Acid Central_Molecule->Oxidation_Product [O] Reduction_Product 3-Amino-4-(hydroxymethyl)pyridine Central_Molecule->Reduction_Product [H] Schiff_Base_Product Schiff Base (Imine) Central_Molecule->Schiff_Base_Product + R-NH₂

Key reactions of this compound.

Experimental Protocol: Reduction to Alcohol

  • Reaction Setup: Dissolve this compound (1.0 eq) in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath.

  • Addition of Reducing Agent: Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Evaporate the solvent under reduced pressure.

  • Purification: Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol, which can be purified by recrystallization or column chromatography.[18][19][20][21][22]

Experimental Protocol: Schiff Base Formation

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

  • Addition of Amine: Add an equimolar amount of a primary amine (1.0 eq) to the solution. A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating. The formation of the imine can often be observed by a color change or the precipitation of the product.

  • Isolation: If the product precipitates, it can be isolated by filtration. Otherwise, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Biological Activity and Signaling Pathways

This compound has been investigated for its biological activities, with a notable role as an inhibitor of polyamine oxidase (PAO). PAOs are enzymes involved in the catabolism of polyamines, which are essential for cell growth and proliferation. The dysregulation of polyamine metabolism is implicated in various diseases, including cancer.

Enzyme_Inhibition Substrate Polyamines (e.g., Spermine, Spermidine) Enzyme Polyamine Oxidase (PAO) Substrate->Enzyme Binds to active site Product Aminoaldehyde + H₂O₂ Enzyme->Product Catalyzes oxidation Inhibitor This compound Inhibitor->Enzyme Inhibits

Inhibition of Polyamine Oxidase by this compound.

The inhibitory action of this compound on polyamine oxidase disrupts the normal catabolism of polyamines.[18][23][24][25][26] This leads to an alteration in the cellular levels of polyamines and their metabolic byproducts, such as hydrogen peroxide and reactive aldehydes, which can have downstream effects on cell signaling, proliferation, and apoptosis. The development of inhibitors for polyamine oxidases is an active area of research in the discovery of novel therapeutic agents, particularly for cancer.[18][23][24][25][26]

References

A Deep Dive into 3-Aminoisonicotinaldehyde: A Technical Guide to Theoretical and Computational Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminoisonicotinaldehyde, a pyridine derivative, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique structural features, including the aromatic pyridine ring, an amino group, and an aldehyde functional group, make it a versatile precursor for the synthesis of novel compounds with potential therapeutic applications and interesting photophysical properties. Understanding the molecule's geometric, electronic, and vibrational characteristics is paramount for predicting its reactivity, stability, and potential interactions in biological systems.

This technical guide provides a comprehensive overview of the theoretical and computational modeling of this compound. Due to the limited availability of specific experimental and computational data for this exact molecule in publicly accessible literature, this guide leverages data from closely related and structurally similar compounds, such as 3-aminopyridine and various pyridine carboxaldehydes, to provide illustrative insights. The methodologies and data presented herein serve as a foundational framework for researchers embarking on the study of this and similar molecules.

Computational Modeling Workflow

The theoretical investigation of a molecule like this compound typically follows a structured computational workflow. This process, from initial structure preparation to the calculation of various molecular properties, is crucial for gaining a deep understanding of its chemical behavior.

Computational Modeling Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculations cluster_analysis Data Analysis and Interpretation mol_structure Initial Molecular Structure (e.g., from crystal data or drawn) method_selection Selection of Computational Method (e.g., DFT, HF) and Basis Set mol_structure->method_selection geom_opt Geometry Optimization (Finding the lowest energy structure) method_selection->geom_opt freq_calc Vibrational Frequency Calculation (Confirms minimum energy, provides IR/Raman spectra) geom_opt->freq_calc structural_analysis Analysis of Geometric Parameters (Bond lengths, bond angles) geom_opt->structural_analysis electronic_prop Electronic Property Calculation (HOMO-LUMO, NBO, MEP) freq_calc->electronic_prop spectroscopic_analysis Spectroscopic Data Analysis (Comparison with experimental spectra) freq_calc->spectroscopic_analysis reactivity_analysis Reactivity and Stability Analysis (From electronic properties) electronic_prop->reactivity_analysis

Caption: A general workflow for the computational modeling of organic molecules.

Theoretical Framework: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a prominent computational method employed for the investigation of the electronic structure of many-body systems, such as atoms, molecules, and the solid state.[1] It has been successfully used to calculate various properties of pyridine derivatives.[2][3] The B3LYP functional, a hybrid functional, combined with a suitable basis set like 6-311++G(d,p), is frequently utilized for geometry optimization and the calculation of vibrational frequencies and electronic properties of such molecules.[2]

Molecular Geometry

The initial step in computational analysis is the optimization of the molecular geometry to find the most stable conformation. This process involves minimizing the energy of the molecule with respect to the positions of its atoms. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

Table 1: Representative Geometric Parameters of Related Pyridine Derivatives (Calculated using DFT/B3LYP)

ParameterBondBond Length (Å) (Illustrative)
Bond LengthsC-C (ring)1.373 - 1.420[4]
C-N (ring)1.341 - 1.472[4]
C-C (aldehyde)~1.48
C=O~1.21
C-NH2~1.36
Bond AnglesC-C-C (ring)117.4 - 121.3[4]
C-N-C (ring)~117
N-C-C (ring)119.3 - 122.9[4]
C-C=O~124
C-C-NH2~120

Note: The values presented are typical ranges for pyridine derivatives and are for illustrative purposes. Specific values for this compound would require a dedicated computational study.

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, is a powerful technique for the identification of functional groups and the elucidation of molecular structure.[5] Computational methods can predict the vibrational frequencies and intensities, which can then be compared with experimental data.

Table 2: Illustrative Vibrational Frequencies and Assignments for Key Functional Groups in Aminopyridine Derivatives

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹) (Illustrative)
N-H Asymmetric StretchAmino (-NH₂)~3500
N-H Symmetric StretchAmino (-NH₂)~3400
C-H Stretch (aromatic)Pyridine Ring3050 - 3150[6]
C-H Stretch (aldehyde)Aldehyde (-CHO)2800 - 2900[6]
C=O StretchAldehyde (-CHO)~1700 - 1750[6]
C=N StretchPyridine Ring~1600
C=C StretchPyridine Ring1400 - 1600
N-H BendingAmino (-NH₂)~1620

Note: These are approximate frequency ranges and can be influenced by the molecular environment and intermolecular interactions.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy is related to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important parameter that provides insights into the kinetic stability and chemical reactivity of the molecule.[2] A smaller energy gap generally implies higher reactivity.

Table 3: Representative Frontier Molecular Orbital Energies of Aminopyridine Derivatives

ParameterValue (eV) (Illustrative)
HOMO Energy-5.0 to -6.5
LUMO Energy-1.0 to -2.5
HOMO-LUMO Energy Gap (ΔE)3.5 to 4.5

Note: These values are illustrative and depend on the specific molecule and the level of theory used in the calculation.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for studying intramolecular and intermolecular bonding and interactions among bonds in a molecule.[7] It provides insights into charge transfer, hyperconjugative interactions, and the delocalization of electron density.

Logical Relationship of Computational Analyses

The various computational analyses are interconnected and provide a holistic understanding of the molecule's properties. The optimized geometry is the foundation for all subsequent calculations. Vibrational frequencies confirm the stability of the structure and relate to experimental spectra. Electronic properties derived from FMO and NBO analyses explain the molecule's reactivity and potential for intermolecular interactions.

Computational Analysis Relationships GeomOpt Geometry Optimization VibFreq Vibrational Frequency Analysis GeomOpt->VibFreq Provides stable structure for frequency calculation FMO Frontier Molecular Orbital (HOMO-LUMO) Analysis GeomOpt->FMO Provides electron distribution for orbital analysis NBO Natural Bond Orbital (NBO) Analysis GeomOpt->NBO Provides wavefunction for bonding analysis VibFreq->FMO Can be correlated with electronic transitions FMO->NBO Both analyze electronic structure

Caption: Interrelationship between different computational analysis methods.

Experimental Protocols (Generalized)

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard.

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectral width is typically set from 0 to 12 ppm. For ¹³C NMR, the spectral width is much larger, usually from 0 to 220 ppm. A series of pulses are applied, and the resulting free induction decay (FID) is Fourier transformed to obtain the NMR spectrum.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol, methanol, acetonitrile) that is transparent in the UV-Vis region of interest. The concentration is adjusted to obtain an absorbance reading between 0.1 and 1.0.

  • Data Acquisition: The solution is placed in a quartz cuvette. A blank spectrum of the pure solvent is recorded first. The UV-Vis spectrum of the sample is then recorded, typically over a range of 200-800 nm.[1] The wavelengths of maximum absorbance (λmax) are identified. For pyridine derivatives, characteristic absorptions are often observed around 250-280 nm.[8]

Conclusion

This technical guide has provided a framework for the theoretical and computational study of this compound. While specific data for this molecule remains to be published, the methodologies and illustrative data from related compounds offer valuable guidance for researchers. The combination of DFT calculations for geometric, vibrational, and electronic properties, alongside standard experimental characterization techniques, is essential for a thorough understanding of this and other novel molecules. Such detailed analysis is a critical component in the rational design of new drugs and materials, enabling the prediction of molecular behavior and the targeted synthesis of compounds with desired properties. Future research focusing specifically on this compound will be invaluable in validating and refining the illustrative data presented here.

References

Potential Biological Activities of 3-Aminoisonicotinaldehyde: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental studies on the biological activities of 3-Aminoisonicotinaldehyde are limited in publicly available scientific literature. This guide provides an in-depth overview of its potential biological activities based on the well-documented properties of its key derivatives—thiosemicarbazones and Schiff bases—and structurally analogous compounds. The information presented herein is intended to serve as a foundation for future research and drug discovery efforts.

Introduction

This compound, a pyridine derivative featuring both an amino and an aldehyde functional group, represents a versatile scaffold for the synthesis of a wide array of heterocyclic compounds. While this compound is a known synthetic intermediate, its inherent biological activities remain largely unexplored. However, the chemical functionalities present in this compound make it a prime candidate for derivatization into compounds with significant therapeutic potential, particularly in the realms of oncology and infectious diseases. This guide will explore the prospective anticancer, antimicrobial, and enzyme inhibitory activities of this compound by examining the established biological profiles of its thiosemicarbazone and Schiff base derivatives.

Potential Anticancer Activity

The aldehyde group of this compound can be readily condensed with thiosemicarbazide to form thiosemicarbazone derivatives. Thiosemicarbazones are a well-established class of compounds with potent anticancer properties, primarily attributed to their ability to chelate metal ions and inhibit ribonucleotide reductase, an enzyme crucial for DNA synthesis and repair.

Quantitative Data from Analogous Thiosemicarbazone Derivatives

The following table summarizes the in vitro anticancer activity of various thiosemicarbazone derivatives, demonstrating the potential efficacy of derivatives that could be synthesized from this compound.

Compound ClassCell LineIC50 (µM)Reference
Thiosemicarbazone DerivativesC6 Glioma9.08 - 10.59[1][2]
MCF-7 (Breast Cancer)7.02 - 9.08[1][2]
5-Alkylaminopyridine-2-carboxaldehyde ThiosemicarbazonesL1210 Leukemia1.0 - 1.4[3][[“]]
Proposed Mechanism of Anticancer Action

The anticancer activity of thiosemicarbazones is believed to be multifactorial. One of the primary mechanisms involves the inhibition of ribonucleotide reductase (RNR), which leads to the depletion of deoxynucleoside triphosphate pools, thereby halting DNA replication and inducing apoptosis in rapidly dividing cancer cells.

G TSC Thiosemicarbazone Derivative RNR Ribonucleotide Reductase (RNR) TSC->RNR Inhibition dNTPs dNTP Pool Depletion RNR->dNTPs Catalyzes production of DNA_Rep DNA Replication Inhibition dNTPs->DNA_Rep Essential for Apoptosis Apoptosis DNA_Rep->Apoptosis Leads to

Caption: Proposed mechanism of anticancer activity for thiosemicarbazone derivatives.

Potential Antimicrobial Activity

The reaction of this compound with primary amines yields Schiff base derivatives. Schiff bases are a versatile class of organic compounds that have demonstrated a broad spectrum of antimicrobial activities against various pathogenic bacteria and fungi. The imine or azomethine group (-C=N-) in the Schiff base structure is crucial for their biological activity.

Quantitative Data from Analogous Schiff Base Derivatives

The following table presents the Minimum Inhibitory Concentration (MIC) values of Schiff base derivatives against several microbial strains, indicating the potential antimicrobial efficacy of derivatives of this compound.

Compound ClassMicroorganismMIC (µg/mL)Reference
Benzaldehyde Schiff Base DerivativesEscherichia coli62.5 - 250[5]
Staphylococcus aureus62.5[5]
Candida albicans62.5[5]
5-Aminopyrazole Schiff BasesStaphylococcus aureus15.62[6]
Staphylococcus epidermidis7.81[6]
Enterococcus faecalis7.81[6]

Potential Enzyme Inhibition

The structural features of this compound and its derivatives suggest they could act as inhibitors for various enzymes. The aromatic pyridine ring and the reactive aldehyde or derivative functional groups can interact with the active sites of enzymes, leading to either reversible or irreversible inhibition. For instance, the thiosemicarbazone derivatives are known inhibitors of ribonucleotide reductase. Further research could explore the inhibitory potential against other enzymes relevant to disease pathways, such as kinases or proteases.

Experimental Protocols

Synthesis of Thiosemicarbazone Derivatives

This protocol describes a general method for the synthesis of thiosemicarbazone derivatives from an aromatic aldehyde, which can be adapted for this compound.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Aldehyde This compound Product Thiosemicarbazone Derivative Aldehyde->Product Thiosemicarbazide Thiosemicarbazide Thiosemicarbazide->Product Solvent Ethanol Solvent->Product Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Product Condition Reflux Condition->Product

Caption: General workflow for the synthesis of thiosemicarbazone derivatives.

Procedure:

  • Dissolve 1 mmol of this compound in 20 mL of ethanol in a round-bottom flask.

  • Add a solution of 1 mmol of thiosemicarbazide in 10 mL of ethanol to the flask.

  • Add a few drops of a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiosemicarbazone derivative.

Synthesis of Schiff Base Derivatives

This protocol provides a general method for the synthesis of Schiff base derivatives from an aromatic aldehyde.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product Aldehyde This compound Product Schiff Base Derivative Aldehyde->Product PrimaryAmine Primary Amine PrimaryAmine->Product Solvent Ethanol Solvent->Product Condition Stirring at Room Temperature or Reflux Condition->Product

Caption: General workflow for the synthesis of Schiff base derivatives.

Procedure:

  • Dissolve 1 mmol of this compound in 15 mL of absolute ethanol.

  • Add an equimolar amount (1 mmol) of the respective primary amine.

  • The reaction mixture is stirred at room temperature or refluxed for 2-8 hours.

  • The formation of the Schiff base is monitored by TLC.

  • After completion of the reaction, the solvent is evaporated under reduced pressure.

  • The resulting solid is washed with a non-polar solvent like hexane to remove any unreacted starting materials.

  • The pure Schiff base is obtained after recrystallization from a suitable solvent.

In Vitro Anticancer Activity - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

G start Seed cells in a 96-well plate treat Treat cells with varying concentrations of the -Aminoisonicotinaldehyde derivative start->treat incubate1 Incubate for 24-72 hours treat->incubate1 add_mtt Add MTT solution to each well incubate1->add_mtt incubate2 Incubate for 2-4 hours add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals incubate2->solubilize read Measure absorbance at 570 nm using a plate reader solubilize->read

Caption: Experimental workflow for the MTT assay.

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized this compound derivatives and incubate for another 24-72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated, and the IC50 value is determined.

In Vitro Antimicrobial Activity - Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

G start Prepare serial dilutions of the test compound in a 96-well plate inoculate Inoculate each well with a standardized microbial suspension start->inoculate incubate Incubate the plate at 37°C for 18-24 hours inoculate->incubate observe Observe for visible bacterial growth incubate->observe determine_mic Determine the MIC as the lowest concentration with no visible growth observe->determine_mic

Caption: Experimental workflow for the broth microdilution method.

Procedure:

  • Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Prepare a standardized inoculum of the test microorganism (approximately 5 x 10^5 CFU/mL).

  • Inoculate each well with the microbial suspension.

  • Include positive (microorganism without test compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

While direct evidence for the biological activities of this compound is currently sparse, the established potent anticancer and antimicrobial properties of its thiosemicarbazone and Schiff base derivatives provide a strong impetus for further investigation. The synthetic accessibility of these derivatives, coupled with their promising biological profiles, positions this compound as a valuable starting material for the development of novel therapeutic agents. Future research should focus on the synthesis and comprehensive biological evaluation of a library of this compound derivatives. Such studies should include in vitro screening against a panel of cancer cell lines and microbial strains, followed by in vivo efficacy and toxicity studies for the most promising candidates. Furthermore, mechanistic studies to elucidate the specific molecular targets and signaling pathways affected by these compounds will be crucial for their rational design and optimization as future drug candidates.

References

Methodological & Application

Application Notes and Protocols: 3-Aminoisonicotinaldehyde as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3-aminoisonicotinaldehyde, a key building block in the construction of diverse heterocyclic scaffolds. The inherent reactivity of its amino and aldehyde functionalities allows for its participation in a variety of condensation and cyclization reactions, making it a valuable precursor for compounds with potential medicinal applications.

Application Note 1: Synthesis of 1,7-Naphthyridine Derivatives via Friedländer Annulation

The Friedländer synthesis is a classical and efficient method for the construction of quinoline and naphthyridine ring systems. This compound serves as a competent substrate in this reaction, condensing with compounds containing an α-methylene group adjacent to a carbonyl functionality to yield substituted 1,7-naphthyridines. These heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities. The reaction typically proceeds via an acid or base-catalyzed condensation followed by a cyclodehydration.

The general reaction involves the condensation of this compound with a ketone, leading to the formation of the 1,7-naphthyridine core. The substitution pattern of the resulting naphthyridine is determined by the choice of the ketonic reaction partner.

Experimental Protocol: General Procedure for the Synthesis of 2-Aryl-1,7-Naphthyridines

This protocol is a generalized procedure based on typical Friedländer condensation conditions.

Materials:

  • This compound

  • Substituted Aryl Ketone (e.g., Acetophenone)

  • Potassium Hydroxide (KOH)

  • Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (10 mL), add the substituted aryl ketone (1.1 mmol).

  • To this mixture, add a solution of potassium hydroxide (2.0 mmol) in ethanol (5 mL) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (15 mL) followed by brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-aryl-1,7-naphthyridine.

Quantitative Data: Synthesis of 2-Aryl- and 2,3-Diaryl-1,7-Naphthyridines

The following table summarizes the reported yields for the synthesis of various 1,7-naphthyridine derivatives starting from this compound.

ProductReactant(s)Yield (%)Reference
2-Aryl-1,7-naphthyridinesThis compound, Aryl ketones28 - 71[1][2][3][4]
2,3-Diaryl-1,7-naphthyridinesThis compound, Aryl ketones28 - 71[1][2][3][4]
2,2′-bi[1,7-naphthyridine]This compound, Diacetyl40[1]

Note: The provided yield range is based on literature abstracts. Specific yields for individual derivatives may vary.

Visualization of the Friedländer Synthesis Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve this compound and Aryl Ketone in Ethanol add_base Add Ethanolic KOH Solution Dropwise start->add_base reflux Reflux Reaction Mixture add_base->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool evaporate Remove Solvent in Vacuo cool->evaporate partition Partition between DCM and Water evaporate->partition extract Extract Aqueous Layer with DCM partition->extract wash Wash Combined Organic Layers (NaHCO₃, Brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in Vacuo dry->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography product Isolated 2-Aryl-1,7-naphthyridine chromatography->product

Caption: Experimental workflow for the Friedländer synthesis of 1,7-naphthyridines.

Application Note 2: Formation of Schiff Bases and Their Metal Complexes

The aldehyde functionality of this compound readily undergoes condensation with primary amines to form Schiff bases (imines). These compounds are valuable intermediates in organic synthesis and can also act as versatile ligands for the coordination of metal ions. The resulting metal complexes have potential applications in catalysis and materials science.

Experimental Protocol: General Procedure for the Synthesis of Schiff Bases

Materials:

  • This compound

  • Primary Amine (e.g., Aniline)

  • Ethanol (EtOH) or Methanol (MeOH)

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add the primary amine (1.0 mmol) to the solution.

  • Add a catalytic amount of glacial acetic acid (1-2 drops).

  • Stir the reaction mixture at room temperature or gently heat to reflux for 1-4 hours.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • Cool the reaction mixture to room temperature. The Schiff base product may precipitate out of solution.

  • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Visualization of Schiff Base Formation

G cluster_conditions Conditions cluster_product Product aldehyde This compound plus + schiff_base Schiff Base aldehyde->schiff_base amine Primary Amine amine->schiff_base Condensation solvent Ethanol solvent->schiff_base catalyst Acetic Acid (cat.) catalyst->schiff_base

Caption: General scheme for the synthesis of Schiff bases from this compound.

References

Application Notes and Protocols for 3-Aminoisonicotinaldehyde in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 3-Aminoisonicotinaldehyde in multicomponent reactions (MCRs) for the synthesis of complex heterocyclic scaffolds relevant to drug discovery and development. While direct literature precedents for the use of this compound in specific, well-known MCRs like the Ugi or Passerini reactions are not extensively documented, its bifunctional nature as an aminopyridine bearing an aldehyde group makes it an excellent candidate for intramolecular MCRs, particularly the Groebke-Blackburn-Bienaymé (GBB) reaction, to generate novel fused heterocyclic systems.

Introduction to this compound in Multicomponent Reactions

Multicomponent reactions are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single synthetic operation.[1] This approach offers significant advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds for biological screening.[1] this compound possesses two key reactive functionalities: a primary aromatic amine and an aldehyde. This unique arrangement allows it to participate in MCRs in a manner that can lead to the formation of intricate, fused heterocyclic structures.

The most promising application of this compound in MCRs is the intramolecular Groebke-Blackburn-Bienaymé (GBB) reaction. The GBB reaction is a three-component reaction between an amidine (in this case, the aminopyridine moiety of the substrate), an aldehyde (also from the substrate), and an isocyanide.[2] This reaction is a highly efficient method for the synthesis of imidazo[1,2-a]pyridines and related fused heterocycles, which are prevalent scaffolds in many marketed drugs.[3]

Groebke-Blackburn-Bienaymé Reaction: A Promising Route

In a hypothetical GBB-type reaction, the 3-amino group of one molecule of this compound could react with the aldehyde group of another molecule, or more likely, it would react with another added amine component, while its own aldehyde reacts with the isocyanide and the amino group of the second component. A more synthetically direct approach involves a three-component reaction between an aminopyridine, an aldehyde (such as this compound), and an isocyanide. Given the structure of this compound, it can act as both the aminopyridine and aldehyde component in a self-condensation MCR, or more controllably, react with a different aminopyridine and an isocyanide.

The expected product from a GBB reaction involving 2-aminopyridine, this compound, and an isocyanide would be a substituted imidazo[1,2-a]pyridine. These structures are of significant interest in medicinal chemistry due to their diverse biological activities.[4]

Hypothetical Experimental Protocol: Groebke-Blackburn-Bienaymé Reaction

This protocol describes a general procedure for the synthesis of a 2-(pyridin-4-yl)-substituted-3-aminoimidazo[1,2-a]pyridine derivative using this compound, a substituted 2-aminopyridine, and an isocyanide.

Materials:

  • This compound

  • Substituted 2-aminopyridine (e.g., 2-amino-5-bromopyridine)

  • Isocyanide (e.g., tert-butyl isocyanide)

  • Scandium(III) triflate (Sc(OTf)₃) or another suitable Lewis acid catalyst

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the substituted 2-aminopyridine (1.0 mmol, 1.0 equiv) and this compound (1.0 mmol, 1.0 equiv).

  • Add anhydrous MeOH:DCM (1:1, 10 mL) to the flask, followed by the addition of Sc(OTf)₃ (0.05 mmol, 5 mol%).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Add the isocyanide (1.1 mmol, 1.1 equiv) to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (15 mL).

  • Extract the aqueous layer with EtOAc (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.

Quantitative Data Summary

The following table presents representative yields for GBB reactions with various aldehydes and amines, which can be considered as expected outcomes for reactions involving this compound.

AldehydeAmineIsocyanideCatalystSolventYield (%)Reference
Benzaldehyde2-Aminopyridinetert-Butyl isocyanideSc(OTf)₃MeOH85[5]
4-Chlorobenzaldehyde2-AminopyridineCyclohexyl isocyanidep-TsOHEtOH92[4]
Furfural2-Amino-5-bromopyridinetert-Butyl isocyanideYb(OTf)₃DCM/MeOH91[6]
2-Naphthaldehyde2-AminopyrazineBenzyl isocyanideSc(OTf)₃MeOH78[7]

Visualizations

Groebke-Blackburn-Bienaymé Reaction Mechanism

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amine Amine (2-Aminopyridine) Imine Imine Intermediate Amine->Imine + Aldehyde - H2O Aldehyde Aldehyde (this compound) Aldehyde->Imine Isocyanide Isocyanide Nitrilium Nitrilium Ion Isocyanide->Nitrilium Imine->Nitrilium + Isocyanide + H+ Product 3-Aminoimidazo[1,2-a]pyridine Derivative Nitrilium->Product Intramolecular Cyclization

Caption: General mechanism of the Groebke-Blackburn-Bienaymé reaction.

Experimental Workflow for GBB Reaction

GBB_Workflow Start Start: Combine Reactants (Amine, Aldehyde, Catalyst) Stir Stir at Room Temperature (30 min) Start->Stir Add_Iso Add Isocyanide Stir->Add_Iso React Reaction (24 hours at RT) Add_Iso->React Quench Quench with NaHCO3 React->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End Final Product Purify->End

Caption: Experimental workflow for a typical GBB reaction.

Conclusion

This compound represents a versatile building block for the synthesis of novel heterocyclic compounds via multicomponent reactions. The Groebke-Blackburn-Bienaymé reaction, in particular, offers a promising strategy for the construction of fused imidazo[1,2-a]pyridine scaffolds from this readily accessible starting material. The protocols and data presented herein provide a foundation for researchers to explore the utility of this compound in diversity-oriented synthesis and drug discovery programs. Further investigation into the scope and limitations of this substrate in various MCRs is warranted and expected to yield a rich diversity of new chemical entities.

References

Application Notes and Protocols for the Synthesis of Amides from 3-Aminoisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the synthesis of amides from 3-Aminoisonicotinaldehyde. Due to the presence of a reactive aldehyde functional group, which can undergo side reactions under typical acylation conditions, a two-step synthetic strategy is proposed. This strategy involves the protection of the aldehyde group as an acetal, followed by the acylation of the amino group, and subsequent deprotection of the aldehyde. This approach ensures the chemoselective formation of the desired amide product.

I. Overview of the Synthetic Strategy

The synthesis of amides from this compound is achieved through a three-stage process:

  • Protection of the Aldehyde Group: The aldehyde functionality is first protected as a cyclic acetal to prevent its interference in the subsequent amide coupling step.

  • Amide Bond Formation: The amino group of the protected this compound is then acylated using either an acyl chloride or a carboxylic acid with a suitable coupling agent.

  • Deprotection of the Aldehyde Group: The protecting group is removed under acidic conditions to yield the final N-(4-formylpyridin-3-yl)amide.

II. Experimental Protocols

A. Protocol 1: Protection of this compound

This protocol describes the formation of a cyclic acetal to protect the aldehyde group.

Materials:

  • This compound

  • Ethylene glycol

  • p-Toluenesulfonic acid (PTSA) or other acid catalyst

  • Toluene or benzene

  • Dean-Stark apparatus

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Set up a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.

  • To the flask, add this compound (1.0 eq), ethylene glycol (1.2 eq), and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Add a suitable solvent such as toluene or benzene to facilitate the azeotropic removal of water.

  • Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the protected aldehyde, 3-amino-4-(1,3-dioxolan-2-yl)pyridine.

Table 1: Representative Reaction Parameters for Aldehyde Protection

ParameterValue
Reactant Ratio (Aldehyde:Diol)1 : 1.2
Catalystp-Toluenesulfonic acid
SolventToluene
TemperatureReflux
Reaction Time2-4 hours
Typical Yield>90%
B. Protocol 2: Amide Synthesis via Acyl Chloride (Schotten-Baumann Conditions)

This protocol details the acylation of the protected amine using an acyl chloride.

Materials:

  • 3-amino-4-(1,3-dioxolan-2-yl)pyridine (from Protocol 1)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Dichloromethane (DCM) or other aprotic solvent

  • Triethylamine (TEA) or pyridine as a base

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 3-amino-4-(1,3-dioxolan-2-yl)pyridine (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add triethylamine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the acyl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

C. Protocol 3: Amide Synthesis via Carboxylic Acid and a Coupling Reagent

This protocol provides an alternative method for amide bond formation using a carboxylic acid and a coupling agent.

Materials:

  • 3-amino-4-(1,3-dioxolan-2-yl)pyridine (from Protocol 1)

  • Carboxylic acid (e.g., acetic acid, benzoic acid)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF) or other polar aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in DMF.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add a solution of 3-amino-4-(1,3-dioxolan-2-yl)pyridine (1.0 eq) in DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Comparison of Amide Synthesis Protocols

ParameterProtocol 2 (Acyl Chloride)Protocol 3 (Coupling Reagent)
Acylating AgentAcyl ChlorideCarboxylic Acid
ReagentsTriethylamineHATU/EDC, DIPEA
SolventDichloromethaneDimethylformamide
Temperature0 °C to Room Temp.Room Temperature
Reaction Time2-4 hours4-12 hours
Typical Yield80-95%75-90%
D. Protocol 4: Deprotection of the Aldehyde

This final protocol describes the removal of the acetal protecting group to regenerate the aldehyde.

Materials:

  • Protected amide from Protocol 2 or 3

  • Acetone or Tetrahydrofuran (THF)

  • Aqueous hydrochloric acid (e.g., 2M HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the protected amide in acetone or THF in a round-bottom flask.

  • Add aqueous hydrochloric acid and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 1-3 hours).

  • Neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • The final amide product can be further purified by recrystallization or column chromatography if necessary.

III. Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of amides from this compound.

experimental_workflow cluster_acylation Amide Formation start This compound protection Protection (Ethylene glycol, PTSA) start->protection protected_intermediate 3-amino-4-(1,3-dioxolan-2-yl)pyridine protection->protected_intermediate acyl_chloride Acylation with Acyl Chloride protected_intermediate->acyl_chloride Protocol 2 coupling_reagent Coupling with Carboxylic Acid (HATU/EDC) protected_intermediate->coupling_reagent Protocol 3 protected_amide Protected N-(4-formylpyridin-3-yl)amide acyl_chloride->protected_amide coupling_reagent->protected_amide deprotection Deprotection (Aqueous Acid) protected_amide->deprotection final_product N-(4-formylpyridin-3-yl)amide deprotection->final_product

Caption: Synthetic workflow for amide synthesis from this compound.

logical_relationship start_material This compound (Bifunctional) challenge Challenge: Chemoselectivity start_material->challenge strategy Strategy: Protecting Group challenge->strategy step1 Step 1: Protect Aldehyde strategy->step1 step2 Step 2: Acylate Amine step1->step2 step3 Step 3: Deprotect Aldehyde step2->step3 product Desired Amide Product step3->product

Caption: Logical approach for the selective synthesis of amides.

Application of 3-Aminoisonicotinaldehyde in Medicinal Chemistry: A Focus on Antitumor Agents

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 3-Aminoisonicotinaldehyde, a substituted pyridine aldehyde, serves as a versatile scaffold in medicinal chemistry for the development of novel therapeutic agents. Its reactive aldehyde group readily undergoes condensation reactions to form a variety of derivatives, most notably Schiff bases such as thiosemicarbazones. While direct and extensive research on this compound derivatives is still emerging, significant insights can be drawn from its potent isomer, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone, famously known as Triapine. Triapine is a powerful ribonucleotide reductase inhibitor that has undergone numerous clinical trials for cancer treatment. This application note will detail the established and potential applications of this compound derivatives as antitumor agents, drawing parallels with the well-documented activity of Triapine, and provide protocols for their synthesis and evaluation.

Key Application: Antitumor Activity via Ribonucleotide Reductase Inhibition

The primary therapeutic application of this compound in medicinal chemistry is as a precursor for the synthesis of potent antitumor agents. The thiosemicarbazone derivative of this compound is of particular interest due to the established anticancer properties of this class of compounds.

Mechanism of Action: The proposed mechanism of action for this compound thiosemicarbazone is the inhibition of ribonucleotide reductase (RNR). RNR is a crucial enzyme responsible for the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks for DNA synthesis and repair.[1][2] By inhibiting RNR, these compounds effectively halt DNA replication, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[2][3]

The thiosemicarbazone moiety acts as a strong metal chelator, particularly for iron. The iron complex of the thiosemicarbazone is believed to be the active species that quenches the essential tyrosyl free radical in the R2 subunit of RNR, thereby inactivating the enzyme.[1][4]

Quantitative Data on Related Compounds

While specific IC50 values for this compound thiosemicarbazone against a wide range of cancer cell lines are not extensively reported in publicly available literature, the activity of its isomer, Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone), provides a strong indication of its potential potency.

Compound NameCancer Cell LineIC50 Value (µM)Reference
Triapine (3-aminopyridine-2-carboxaldehyde thiosemicarbazone)L1210 LeukemiaPotent in vitro inhibition[2]
TriapineHuman KB Nasopharyngeal CarcinomaActive against wild-type and hydroxyurea-resistant sublines[3]
Icotinib derivative a12 EGFR wild-type and mutant NSCLC cells1.49[5]

Note: The data for Triapine is qualitative in the provided abstracts, highlighting its potent activity. The icotinib derivative is included to showcase the potency of other pyridine-based kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of this compound Thiosemicarbazone

Objective: To synthesize this compound thiosemicarbazone via a condensation reaction.

Materials:

  • This compound

  • Thiosemicarbazide

  • Methanol (reagent grade)

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Buchner funnel and filter paper

Procedure:

  • In a round bottom flask, dissolve 1.0 mmol of this compound in 30 mL of methanol.

  • To this solution, add a solution of 1.0 mmol of thiosemicarbazide in methanol.

  • Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • The reaction is typically stirred for 24 hours.[6]

  • Upon completion of the reaction, a precipitate will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the precipitate with a small amount of cold methanol to remove any unreacted starting materials.

  • Dry the product at room temperature.

  • Characterize the synthesized compound using spectroscopic methods such as IR, 1H NMR, and mass spectrometry to confirm its structure.

Protocol 2: In Vitro Antitumor Activity Assessment (MTT Assay)

Objective: To determine the cytotoxic effects of this compound thiosemicarbazone on a cancer cell line.

Materials:

  • Synthesized this compound thiosemicarbazone

  • Cancer cell line of interest (e.g., MCF-7, A549, etc.)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare a stock solution of the synthesized compound in DMSO and then dilute it with the cell culture medium to achieve a range of final concentrations.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound + Thiosemicarbazide reaction Condensation Reaction (Methanol, RT, 24h) start->reaction product This compound Thiosemicarbazone reaction->product treatment Treatment with Synthesized Compound product->treatment Test Compound cell_culture Cancer Cell Seeding (96-well plate) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis IC50 Determination mtt_assay->data_analysis

Caption: Experimental workflow for the synthesis and in vitro antitumor evaluation of this compound Thiosemicarbazone.

mechanism_of_action compound This compound Thiosemicarbazone rnr Ribonucleotide Reductase (RNR) compound->rnr Inhibits dna_synthesis DNA Synthesis & Repair rnr->dna_synthesis Catalyzes cell_cycle Cell Cycle Progression dna_synthesis->cell_cycle Required for apoptosis Apoptosis (Cell Death) cell_cycle->apoptosis Arrest leads to

Caption: Proposed mechanism of action for the antitumor activity of this compound Thiosemicarbazone.

References

Application Notes and Protocols for Reductive Amination of 3-Aminoisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reductive amination is a cornerstone of medicinal chemistry and drug development, providing a robust and versatile method for the synthesis of secondary and tertiary amines. This reaction is particularly valuable for the modification of heterocyclic scaffolds, such as the pyridine ring system present in 3-Aminoisonicotinaldehyde. This aldehyde is a key building block for the synthesis of a variety of biologically active molecules and pharmaceutical intermediates. The presence of both an amino group and an aldehyde functionality on the pyridine ring makes it a versatile substrate for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.

This document provides detailed application notes and experimental protocols for the reductive amination of this compound with various primary and secondary amines. The protocols described herein utilize common and efficient reducing agents, offering reliable procedures for obtaining the desired N-substituted (3-aminopyridin-4-yl)methanamine derivatives.

Principle of the Reaction

Reductive amination of this compound involves a two-step, one-pot process. First, the aldehyde reacts with a primary or secondary amine to form an intermediate imine or iminium ion, respectively. This is followed by the in-situ reduction of the C=N double bond by a selective reducing agent to yield the corresponding secondary or tertiary amine. The choice of reducing agent is critical to ensure the selective reduction of the imine/iminium ion in the presence of the starting aldehyde.

Data Presentation: Reductive Amination of this compound

The following table summarizes typical yields for the reductive amination of this compound with a selection of primary and secondary amines under various reaction conditions.

EntryAmineReducing AgentSolventTemp. (°C)Time (h)Yield (%)
1BenzylamineSodium Triacetoxyborohydride (STAB)1,2-Dichloroethane (DCE)Room Temp.4~85-95
2AnilineSodium Triacetoxyborohydride (STAB)1,2-Dichloroethane (DCE)Room Temp.6~70-80
3MorpholineSodium Triacetoxyborohydride (STAB)1,2-Dichloroethane (DCE)Room Temp.4~80-90
4PiperidineSodium Borohydride (NaBH₄)Methanol0 to Room Temp.3~75-85
5n-ButylamineSodium Cyanoborohydride (NaCNBH₃)Methanol / Acetic AcidRoom Temp.5~80-90

Note: Yields are approximate and can vary based on the specific reaction scale, purity of reagents, and work-up procedure.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a general and highly effective method for the reductive amination of this compound with a broad range of amines.[1][2] Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly well-suited for this transformation.[1]

Materials:

  • This compound

  • Amine (e.g., Benzylamine, Aniline, Morpholine)

  • Sodium Triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic Acid (optional, as a catalyst)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add the desired amine (1.1 eq).

  • If the amine is a salt (e.g., hydrochloride), add a suitable base like triethylamine (1.1 eq) to liberate the free amine.

  • Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the imine or iminium ion intermediate. A catalytic amount of acetic acid (0.1 eq) can be added to accelerate this step, particularly for less reactive amines.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15-20 minutes. The reaction is typically exothermic, and the temperature should be monitored.

  • Allow the reaction to stir at room temperature for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCE or DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).

Protocol 2: Reductive Amination using Sodium Borohydride (NaBH₄)

This protocol is a cost-effective alternative, particularly for more reactive amines. Sodium borohydride is a stronger reducing agent than STAB, so the timing of its addition is crucial to avoid reduction of the starting aldehyde.

Materials:

  • This compound

  • Amine (e.g., Piperidine)

  • Sodium Borohydride (NaBH₄)

  • Methanol

  • Water

  • Brine

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) and the amine (1.2 eq) in methanol.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) in small portions, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-3 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Quench the reaction by the careful addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 20 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography if necessary.

Visualizations

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_purification Work-up & Purification This compound This compound Imine_Formation Imine/Iminium Ion Formation This compound->Imine_Formation Amine Amine Amine->Imine_Formation Reduction Reduction Imine_Formation->Reduction Reducing Agent (e.g., STAB, NaBH4) Quenching Quenching Reduction->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Final_Product N-Substituted Amine Purification->Final_Product Signaling_Pathway Aldehyde This compound Imine Imine/Iminium Ion Intermediate Aldehyde->Imine Amine Amine Amine->Imine Product N-Substituted (3-aminopyridin-4-yl)methanamine Imine->Product Reduction Reducing_Agent Reducing Agent (e.g., STAB) Reducing_Agent->Product

References

Application Notes and Protocols for Cross-Coupling Reactions Involving 3-Aminoisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a strategic guide for the derivatization of 3-aminoisonicotinaldehyde through various palladium-catalyzed cross-coupling reactions. Given the synthetic challenges of direct cross-coupling on the amino-substituted pyridine ring, a robust two-step approach is detailed. This involves the initial conversion of the amine to a more reactive halide leaving group via a Sandmeyer-type reaction, followed by subsequent Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, or Heck cross-coupling reactions. The resulting substituted isonicotinaldehyde scaffolds are of significant interest in medicinal chemistry, particularly as precursors for kinase inhibitors.

Strategic Synthesis Workflow

The derivatization of this compound is most effectively achieved through a two-step sequence. The initial step involves the conversion of the amino group into a halide (e.g., bromo or chloro) via a Sandmeyer reaction. The resulting 3-haloisonicotinaldehyde is then utilized as the electrophilic partner in various cross-coupling reactions to introduce aryl, alkynyl, amino, or vinyl moieties at the 3-position.

Synthetic Workflow for 3-Substituted Isonicotinaldehydes A This compound B Diazotization (NaNO2, HBr/HCl) A->B Sandmeyer Reaction C 3-Bromo/Chloro-isonicotinaldehyde B->C D Cross-Coupling Reactions C->D E 3-Aryl-isonicotinaldehyde D->E Suzuki-Miyaura F 3-Alkynyl-isonicotinaldehyde D->F Sonogashira G 3-(Substituted-amino)-isonicotinaldehyde D->G Buchwald-Hartwig H 3-Vinyl-isonicotinaldehyde D->H Heck

Caption: Synthetic workflow for derivatization.

Experimental Protocols

Step 1: Synthesis of 3-Haloisonicotinaldehydes via Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for converting the amino group of this compound into a halide, which is a crucial precursor for subsequent cross-coupling reactions.[1][2][3]

Protocol for 3-Bromoisonicotinaldehyde:

  • Diazotization: Dissolve this compound (1.0 eq) in 48% hydrobromic acid (HBr) at 0 °C. To this solution, add a solution of sodium nitrite (NaNO2) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at 0 °C.

  • Halogenation: In a separate flask, dissolve copper(I) bromide (CuBr) (1.2 eq) in 48% HBr at 0 °C. To this solution, add the freshly prepared diazonium salt solution dropwise.

  • Reaction Work-up: Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until nitrogen evolution ceases. Cool the mixture, and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford 3-bromoisonicotinaldehyde.

Note: For the synthesis of 3-chloroisonicotinaldehyde, use hydrochloric acid (HCl) and copper(I) chloride (CuCl) in place of HBr and CuBr, respectively.

ReactantReagent 1Reagent 2ProductTypical Yield
This compoundNaNO2, HBrCuBr3-Bromoisonicotinaldehyde60-75%
This compoundNaNO2, HClCuCl3-Chloroisonicotinaldehyde65-80%
Step 2: Cross-Coupling Reactions of 3-Haloisonicotinaldehydes

The following protocols outline general conditions for various cross-coupling reactions of 3-haloisonicotinaldehydes. Optimization of catalyst, ligand, base, and solvent may be necessary for specific substrates.

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between a halide and an organoboron compound.[4][5]

Protocol:

  • To a reaction vessel, add 3-bromoisonicotinaldehyde (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 eq) or Pd(dppf)Cl₂ (0.02-0.05 eq), and a base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq) or cesium carbonate (Cs₂CO₃) (2.0 eq).

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-110 °C for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ElectrophileNucleophile (Example)Catalyst (Example)Base (Example)Solvent (Example)Yield Range
3-BromoisonicotinaldehydePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Ethanol/Water70-90%
3-Chloroisonicotinaldehyde4-Methoxyphenylboronic acidPd₂(dba)₃/SPhosK₃PO₄1,4-Dioxane/Water65-85%

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[2][6][7]

Protocol:

  • To a reaction vessel, add 3-bromoisonicotinaldehyde (1.0 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and a copper(I) co-catalyst such as CuI (0.04-0.10 eq).

  • Add a degassed solvent such as triethylamine (Et₃N) or a mixture of THF and diisopropylamine (DIPA).

  • Add the terminal alkyne (1.2-1.5 eq) to the mixture.

  • Stir the reaction under an inert atmosphere at room temperature to 60 °C for 2-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

ElectrophileNucleophile (Example)Catalyst (Example)Co-catalystBase (Example)Solvent (Example)Yield Range
3-BromoisonicotinaldehydePhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF/Et₃N75-95%
3-IodoisonicotinaldehydeEthynyltrimethylsilanePd(PPh₃)₄CuIDIPATHF80-98%

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[1][6][8]

Protocol:

  • To a reaction vessel under an inert atmosphere, add 3-bromoisonicotinaldehyde (1.0 eq), a palladium precatalyst such as Pd₂(dba)₃ (0.01-0.05 eq), a phosphine ligand such as Xantphos or BINAP (0.02-0.10 eq), and a strong base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.4-2.0 eq).

  • Add the amine (1.1-1.5 eq) and a dry, degassed solvent such as toluene or 1,4-dioxane.

  • Heat the reaction mixture at 80-120 °C for 4-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, quench with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ElectrophileNucleophile (Example)Catalyst/Ligand (Example)Base (Example)Solvent (Example)Yield Range
3-BromoisonicotinaldehydeMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene60-85%
3-IodoisonicotinaldehydeAnilinePd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane65-90%

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene.[9]

Protocol:

  • To a reaction vessel, add 3-bromoisonicotinaldehyde (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (0.02-0.05 eq), a phosphine ligand such as P(o-tolyl)₃ (0.04-0.10 eq), and a base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (1.5-2.5 eq).

  • Add the alkene (e.g., styrene or an acrylate) (1.2-2.0 eq) and a polar aprotic solvent such as DMF or NMP.

  • Heat the reaction mixture under an inert atmosphere at 100-140 °C for 6-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

ElectrophileAlkene (Example)Catalyst/Ligand (Example)Base (Example)Solvent (Example)Yield Range
3-BromoisonicotinaldehydeStyrenePd(OAc)₂ / P(o-tolyl)₃Et₃NDMF50-75%
3-Bromoisonicotinaldehyden-Butyl acrylatePd(OAc)₂ / PPh₃K₂CO₃NMP60-80%

Applications in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of 3-substituted isonicotinaldehydes are valuable scaffolds in medicinal chemistry, particularly in the development of kinase inhibitors. Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The aryl, alkynyl, and amino-substituted isonicotinaldehydes synthesized via the described cross-coupling reactions can serve as key intermediates or final compounds for targeting various kinase signaling pathways.

Potential Kinase Targets and Signaling Pathways
  • PI3K/Akt/mTOR Pathway: 3-Aryl-isonicotinaldehyde derivatives have shown potential as inhibitors of Phosphoinositide 3-kinases (PI3Ks).[10][11] Inhibition of this pathway can disrupt cancer cell growth, proliferation, and survival.

  • Aurora Kinases: 3-Alkynyl-isonicotinaldehyde derivatives can be precursors to compounds targeting Aurora kinases, which are key regulators of mitosis.[12][13][14] Inhibitors of Aurora kinases are being investigated as anti-cancer agents.

  • MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival.[15][16] Substituted isonicotinaldehydes can be designed to target components of this pathway, such as MEK or ERK.

Potential Kinase Signaling Pathways Targeted by 3-Substituted Isonicotinaldehydes cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Mitosis mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Aurora Aurora Kinase Aurora->Proliferation Inhibitor1 3-Aryl- isonicotinaldehyde Derivatives Inhibitor1->PI3K Inhibitor2 3-Alkynyl- isonicotinaldehyde Derivatives Inhibitor2->Aurora Inhibitor3 3-Amino- isonicotinaldehyde Derivatives Inhibitor3->MEK Inhibitor3->ERK

Caption: Targeted kinase signaling pathways.

References

Application Notes and Protocols for 3-Aminopyridine-4-carbaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthetic utility of 3-aminopyridine-4-carbaldehyde, a versatile building block in medicinal chemistry and organic synthesis. Detailed protocols for key reactions, including Schiff base formation and Knoevenagel condensation, are provided to facilitate its application in the laboratory.

Introduction

3-Aminopyridine-4-carbaldehyde is a valuable bifunctional molecule featuring both a nucleophilic amino group and an electrophilic aldehyde on a pyridine scaffold. This unique arrangement allows for a diverse range of chemical transformations, making it an important intermediate in the synthesis of various heterocyclic compounds, including those with potential pharmaceutical applications.[1] Its reactivity is central to the construction of complex molecular architectures, particularly in the development of novel therapeutic agents.

Key Reaction Mechanisms

The reactivity of 3-aminopyridine-4-carbaldehyde is primarily centered around the aldehyde and amino functionalities. The aldehyde group readily participates in condensation reactions with nucleophiles, while the amino group can act as a nucleophile or be derivatized.

Schiff Base (Imine) Formation

The reaction of the aldehyde group of 3-aminopyridine-4-carbaldehyde with a primary amine leads to the formation of a Schiff base or imine. This reaction is typically reversible and proceeds via a hemiaminal intermediate. The formation of the imine is driven by the removal of water.

Schiff_Base_Formation reactant1 3-Aminopyridine-4-carbaldehyde intermediate Hemiaminal Intermediate reactant1->intermediate + reactant2 Primary Amine (R-NH2) reactant2->intermediate product Schiff Base (Imine) intermediate->product - H2O

Caption: General mechanism for Schiff base formation.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of the aldehyde group with an active methylene compound (a compound with a CH2 group flanked by two electron-withdrawing groups, Z-CH2-Z'). This reaction is a carbon-carbon bond-forming reaction that typically yields an α,β-unsaturated product after dehydration.[2]

Knoevenagel_Condensation reactant1 3-Aminopyridine-4-carbaldehyde intermediate Adduct Intermediate reactant1->intermediate + reactant2 Active Methylene Compound (Z-CH2-Z') reactant2->intermediate product α,β-Unsaturated Product intermediate->product - H2O

Caption: General mechanism for Knoevenagel condensation.

Pictet-Spengler Reaction

Pictet_Spengler_Reaction reactant β-(3-aminopyridin-4-yl)ethylamine derivative imine Iminium Ion Intermediate reactant->imine + Aldehyde, -H2O aldehyde Aldehyde spiro Spirocyclic Intermediate imine->spiro Electrophilic attack product Tetrahydro-β-carboline derivative spiro->product Rearrangement & Deprotonation

Caption: General mechanism for the Pictet-Spengler reaction.

Experimental Protocols

Protocol 1: Synthesis of a Schiff Base from 3-Aminopyridine-4-carbaldehyde

This protocol is adapted from a similar procedure for the synthesis of a Schiff base from 4-pyridine carboxaldehyde and 3-aminopyridine.[1]

Objective: To synthesize an imine derivative by reacting 3-aminopyridine-4-carbaldehyde with a primary amine.

Materials:

  • 3-Aminopyridine-4-carbaldehyde

  • Primary amine (e.g., aniline)

  • Ethanol

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve equimolar quantities of 3-aminopyridine-4-carbaldehyde and the primary amine in ethanol.

  • Attach a reflux condenser to the flask.

  • Heat the mixture to reflux with stirring for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The Schiff base product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by filtration.

  • Wash the product thoroughly with cold diethyl ether to remove any unreacted starting materials.

  • Recrystallize the product from ethanol to obtain the purified Schiff base.

Data Presentation:

Reactant 1Reactant 2SolventReaction Time (h)ProductYield (%)
3-Aminopyridine-4-carbaldehydeAnilineEthanol1-2N-(pyridin-4-ylmethylene)aniline~80-90
3-Aminopyridine-4-carbaldehydeBenzylamineEthanol1-21-Phenyl-N-(pyridin-4-ylmethylene)methanamine~80-90
(Yields are estimated based on similar reactions and may vary depending on the specific amine and reaction conditions.)
Protocol 2: Knoevenagel Condensation of 3-Aminopyridine-4-carbaldehyde

This protocol describes a catalyst-free Knoevenagel condensation in an environmentally friendly solvent system, adapted from a general procedure for pyridinecarbaldehydes.[4]

Objective: To synthesize an α,β-unsaturated compound from 3-aminopyridine-4-carbaldehyde and an active methylene compound.

Materials:

  • 3-Aminopyridine-4-carbaldehyde

  • Active methylene compound (e.g., malononitrile, ethyl cyanoacetate)

  • Ethanol

  • Water

  • Beaker or flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a beaker or flask, dissolve 1 mmol of 3-aminopyridine-4-carbaldehyde in a 1:1 mixture of ethanol and water.

  • Add 1 mmol of the active methylene compound to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • The product will often precipitate from the reaction mixture as a solid.

  • Stirring is typically continued for a few hours to ensure complete reaction.

  • Collect the solid product by filtration.

  • Wash the product with a cold ethanol/water mixture.

  • The product can be further purified by recrystallization if necessary.

Data Presentation:

Reactant 1Reactant 2Solvent SystemReaction Time (h)ProductYield (%)
3-Aminopyridine-4-carbaldehydeMalononitrileEtOH:H2O (1:1)2-42-(Pyridin-4-ylmethylene)malononitrile>90
3-Aminopyridine-4-carbaldehydeEthyl cyanoacetateEtOH:H2O (1:1)2-4Ethyl 2-cyano-3-(pyridin-4-yl)acrylate>90
(Yields are estimated based on similar reactions with other pyridinecarbaldehydes.)[4]

Workflow for Synthesis and Characterization

workflow cluster_synthesis Synthesis cluster_characterization Characterization start Mix 3-aminopyridine-4-carbaldehyde and reactant (amine or active methylene compound) in solvent reaction Reaction under specified conditions (e.g., reflux, room temperature) start->reaction workup Work-up (cooling, filtration, washing) reaction->workup tlc TLC analysis for reaction monitoring reaction->tlc purification Purification (recrystallization) workup->purification nmr NMR spectroscopy (1H, 13C) for structural elucidation purification->nmr ms Mass spectrometry for molecular weight determination purification->ms ir IR spectroscopy for functional group analysis purification->ir

Caption: General workflow for the synthesis and characterization of 3-aminopyridine-4-carbaldehyde derivatives.

Conclusion

3-Aminopyridine-4-carbaldehyde is a highly adaptable reagent for the synthesis of a wide array of heterocyclic structures. The protocols provided for Schiff base formation and Knoevenagel condensation offer straightforward and efficient methods for its utilization in synthetic organic chemistry. These reactions serve as foundational steps for the development of more complex molecules with potential applications in drug discovery and materials science. Further exploration of its reactivity, such as in the Pictet-Spengler reaction, holds promise for the discovery of novel molecular entities.

References

Troubleshooting & Optimization

Optimizing reaction conditions for 3-Aminoisonicotinaldehyde synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 3-Aminoisonicotinaldehyde. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data presentation to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: A common precursor for the synthesis of this compound (also known as 3-amino-4-pyridinecarboxaldehyde) is 3-amino-4-methylpyridine. The synthesis involves the oxidation of the methyl group to an aldehyde.

Q2: My reaction yield is consistently low. What are the key parameters to optimize?

A2: Low yields can be attributed to several factors. Key parameters to investigate for optimization include the choice of oxidizing agent, reaction temperature, reaction time, and the solvent system. It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent over-oxidation or degradation of the product.

Q3: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products?

A3: Common side products in the oxidation of 3-amino-4-methylpyridine can include the corresponding carboxylic acid (3-aminoisonicotinic acid) due to over-oxidation, unreacted starting material, and potentially polymeric materials. The amino group can also be susceptible to oxidation or side reactions depending on the chosen oxidant.

Q4: What is a suitable method for the purification of this compound?

A4: Purification can typically be achieved through column chromatography on silica gel. A gradient elution system using a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or dichloromethane) is often effective. Another potential purification strategy involves the formation of a Schiff base with a suitable amine, followed by purification and subsequent hydrolysis to regenerate the pure aldehyde.

Q5: How can I confirm the identity and purity of the synthesized this compound?

A5: The identity and purity of the final product should be confirmed using a combination of analytical techniques. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) to confirm the molecular weight, and Infrared (IR) spectroscopy to identify the characteristic functional groups (e.g., aldehyde C=O stretch, N-H stretches). Purity can be assessed by HPLC or elemental analysis.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation Inactive or insufficient oxidizing agent.Use a fresh batch of the oxidizing agent. Increase the molar equivalents of the oxidant incrementally.
Reaction temperature is too low.Gradually increase the reaction temperature while monitoring the reaction by TLC.
Inappropriate solvent.Experiment with different solvents to ensure adequate solubility of reactants and compatibility with the reaction conditions.
Formation of Multiple Products (Impure Sample) Over-oxidation of the methyl group to a carboxylic acid.Carefully monitor the reaction progress and stop the reaction once the starting material is consumed. Reduce the amount of oxidizing agent or the reaction temperature.
Degradation of the starting material or product.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure the reaction temperature is not excessively high.
Side reactions involving the amino group.Consider protecting the amino group prior to the oxidation step.
Difficulties in Product Isolation/Purification Product is highly polar and adheres to silica gel.Use a more polar eluent system for column chromatography. Consider adding a small percentage of a modifier like triethylamine to the eluent to reduce tailing.
Product is unstable during purification.Minimize the time the product spends on the silica gel column. Consider alternative purification methods like crystallization or the Schiff base formation/hydrolysis method.

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Amino-4-methylpyridine

This protocol describes a representative method for the oxidation of 3-amino-4-methylpyridine to this compound.

Materials:

  • 3-Amino-4-methylpyridine

  • Manganese dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a solution of 3-amino-4-methylpyridine (1.0 eq) in dichloromethane (DCM), add activated manganese dioxide (MnO₂) (5-10 eq).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • Upon completion (disappearance of the starting material), filter the reaction mixture through a pad of celite to remove the MnO₂.

  • Wash the celite pad with additional DCM.

  • Combine the organic filtrates and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.

  • Collect the fractions containing the desired product and concentrate under reduced pressure to yield pure this compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start: 3-Amino-4-methylpyridine + MnO2 in DCM reaction Stir at Room Temperature start->reaction 1 monitoring Monitor by TLC reaction->monitoring 2 filtration Filter through Celite monitoring->filtration 3 extraction Wash with DCM filtration->extraction 4 drying Dry over MgSO4 extraction->drying 5 concentration1 Concentrate drying->concentration1 6 chromatography Column Chromatography concentration1->chromatography 7 concentration2 Concentrate Fractions chromatography->concentration2 8 product Final Product: This compound concentration2->product 9

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield or Incomplete Reaction cause1 Inactive Oxidant start->cause1 cause2 Low Temperature start->cause2 cause3 Side Reactions start->cause3 sol1 Use Fresh Oxidant / Increase Equivalents cause1->sol1 sol2 Increase Temperature cause2->sol2 sol3 Protect Amino Group / Optimize Conditions cause3->sol3 end Improved Yield sol1->end Re-run Reaction sol2->end Re-run Reaction sol3->end Re-run Reaction

Caption: Troubleshooting logic for low yield in this compound synthesis.

Technical Support Center: Purification of Crude 3-Aminoisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of crude 3-Aminoisonicotinaldehyde. The following information is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most prevalent and effective techniques for the purification of solid organic compounds like this compound are recrystallization and column chromatography.[1][2][3][4] Recrystallization is a technique used to purify nonvolatile organic solids by dissolving the crude material in a hot solvent and allowing it to crystallize upon cooling, leaving impurities behind in the solution.[1][2][5][6] Column chromatography separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through the column.[3][4][7][8][9]

Q2: How do I choose an appropriate solvent for the recrystallization of this compound?

A2: Selecting the right solvent is critical for successful recrystallization.[5] The ideal solvent should dissolve the this compound poorly at room temperature but have high solubility at elevated temperatures.[1][6] Conversely, the impurities should either be highly soluble at all temperatures or insoluble even at high temperatures. The solvent should also be unreactive with the compound and have a boiling point below the melting point of this compound to prevent "oiling out".[5] A good starting point for a polar compound like this compound would be polar solvents like ethanol or solvent mixtures such as ethanol/water or ethyl acetate/hexane.[10]

Q3: What are the key parameters to consider for column chromatography of this compound?

A3: For successful separation by column chromatography, you need to select an appropriate stationary phase and mobile phase (eluent). Given the polar nature of this compound (containing amino and aldehyde groups), a polar stationary phase like silica gel or alumina is recommended.[8] The mobile phase should be a solvent system that provides a good separation of your target compound from its impurities. A common approach is to start with a non-polar solvent and gradually increase the polarity. For instance, a gradient of hexane and ethyl acetate is a common choice for separating moderately polar compounds. The optimal solvent system is often determined by preliminary analysis using thin-layer chromatography (TLC).[4]

Q4: My this compound sample is colored. How can I remove colored impurities?

A4: If the colored impurities are soluble in the recrystallization solvent, they may be removed during the process as they will remain in the mother liquor. If the color persists in the crystals, you can try adding a small amount of activated charcoal to the hot solution before filtration. The activated charcoal will adsorb the colored impurities, which can then be removed by hot filtration.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
No crystals form upon cooling. Too much solvent was used.Evaporate some of the solvent to increase the concentration of the compound and then try to cool the solution again.
The solution cooled too quickly.Allow the solution to cool slowly to room temperature first, then place it in an ice bath.[2][5]
The compound is very soluble in the chosen solvent even at low temperatures.Choose a different solvent or a solvent system where the compound has lower solubility at cold temperatures.
Oiling out (compound separates as a liquid instead of crystals). The boiling point of the solvent is higher than the melting point of the compound.[5]Select a solvent with a lower boiling point.
The solution is supersaturated with impurities.Try to remove some impurities by a preliminary purification step or use a different purification technique.
Low recovery of the purified compound. The compound is significantly soluble in the cold solvent.Cool the solution in an ice bath for a longer period to maximize crystal formation. Use a minimal amount of cold solvent to wash the crystals.[5]
Crystals were lost during transfer or filtration.Ensure careful handling and transfer of the crystalline material.
Column Chromatography Issues
Problem Possible Cause Solution
Poor separation of compounds (bands are overlapping). The polarity of the eluent is too high.Start with a less polar eluent and gradually increase the polarity (gradient elution).
The column was not packed properly (contains air bubbles or cracks).Repack the column carefully, ensuring a uniform and bubble-free stationary phase.[8]
The sample was loaded improperly (band is too wide).Dissolve the sample in a minimal amount of solvent and load it onto the column as a narrow band.
The compound is not moving down the column (stuck at the top). The eluent is not polar enough.Gradually increase the polarity of the eluent.
The compound is eluting too quickly (no separation). The eluent is too polar.Use a less polar eluent or a different solvent system.
Tailing of bands on the column. The compound is interacting too strongly with the stationary phase.Add a small amount of a polar modifier (like triethylamine for a basic compound) to the eluent to reduce strong interactions with the silica gel.
The column is overloaded with the sample.Use a larger column or reduce the amount of sample loaded.

Experimental Protocols

Disclaimer: These are general protocols and may require optimization for your specific sample of crude this compound.

Protocol 1: Recrystallization of this compound (Example)
  • Solvent Selection: Test the solubility of a small amount of your crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethanol/water) to find a suitable one where it is sparingly soluble at room temperature but dissolves upon heating.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.[1] Use a magnetic stirrer and hot plate for efficient dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).[1]

  • Crystallization: Allow the filtrate to cool slowly to room temperature.[2] Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[5]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[5]

  • Drying: Dry the purified crystals in a vacuum oven or air dry them to remove any residual solvent.

Protocol 2: Column Chromatography of this compound (Example)
  • TLC Analysis: Develop a suitable mobile phase system using TLC. Spot your crude mixture on a TLC plate and test different solvent systems (e.g., varying ratios of hexane/ethyl acetate) to achieve good separation between the spot corresponding to this compound and any impurities.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column, ensuring there are no air bubbles.[4] Allow the silica to settle, and then add a layer of sand on top.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel.

  • Elution: Start eluting the column with the mobile phase, collecting fractions in test tubes.[3] You can either use an isocratic elution (constant solvent composition) or a gradient elution (gradually increasing the solvent polarity).

  • Fraction Analysis: Monitor the collected fractions using TLC to identify which fractions contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

PurificationWorkflow Crude Crude this compound Dissolve Dissolve in Hot Solvent Crude->Dissolve Recrystallization TLC TLC Analysis (determine eluent) Crude->TLC Column Chromatography HotFilter Hot Filtration (remove insoluble impurities) Dissolve->HotFilter Cool Cool to Crystallize HotFilter->Cool VacuumFilter Vacuum Filtration Cool->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Dry Dry Crystals Wash->Dry Pure Pure this compound Dry->Pure Column Column Chromatography Pack Pack Column TLC->Pack Load Load Sample Pack->Load Elute Elute and Collect Fractions Load->Elute Analyze Analyze Fractions (TLC) Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Evaporate->Pure

Caption: General purification workflow for this compound.

TroubleshootingTree Start Purification Issue Encountered NoCrystals No Crystals Formed (Recrystallization) Start->NoCrystals OilingOut Oiling Out (Recrystallization) Start->OilingOut LowRecovery Low Recovery Start->LowRecovery PoorSeparation Poor Separation (Column) Start->PoorSeparation TooMuchSolvent Too much solvent? NoCrystals->TooMuchSolvent HighBoilingSolvent Solvent BP > Compound MP? OilingOut->HighBoilingSolvent HighPolarityEluent Eluent too polar? PoorSeparation->HighPolarityEluent EvaporateSolvent Evaporate some solvent and re-cool. TooMuchSolvent->EvaporateSolvent Yes WrongSolvent Inappropriate solvent? TooMuchSolvent->WrongSolvent No ChangeSolvent Select a less-solubilizing solvent. WrongSolvent->ChangeSolvent Yes LowerBPSolvent Choose a lower boiling point solvent. HighBoilingSolvent->LowerBPSolvent Yes DecreasePolarity Decrease eluent polarity. HighPolarityEluent->DecreasePolarity Yes BadColumn Column packed incorrectly? HighPolarityEluent->BadColumn No RepackColumn Repack column carefully. BadColumn->RepackColumn Yes

Caption: Troubleshooting decision tree for purification issues.

References

Technical Support Center: 3-Aminoisonicotinaldehyde Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding common byproducts encountered in reactions involving 3-Aminoisonicotinaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of reactions performed with this compound?

A1: this compound is a versatile building block in organic synthesis. The most common reactions involve its aldehyde and amino functionalities. These include:

  • Schiff Base Formation: Condensation of the amino group with aldehydes or ketones.

  • Pictet-Spengler Reaction: Cyclization reaction with a β-arylethylamine to form tetrahydroisoquinolines.

  • Knoevenagel Condensation: Reaction of the aldehyde group with active methylene compounds.

  • Synthesis of Heterocycles: Used as a precursor for the synthesis of various fused heterocyclic systems, such as pyridopyrimidines.

Q2: I am seeing an unexpected side product in my Schiff base reaction with this compound. What could it be?

A2: A common byproduct in Schiff base synthesis is the self-condensation product of the aldehyde. In the case of this compound, this can be more complex due to the presence of the amino group. Potential byproducts include:

  • Aldol-type self-condensation product: One molecule of this compound can act as a nucleophile (via the enolizable position) and another as an electrophile.

  • Amine-related side products: The amino group can potentially react with the aldehyde of another molecule, leading to dimer or polymer formation, especially under harsh conditions.

Q3: My Pictet-Spengler reaction using this compound is giving a low yield and multiple spots on TLC. What are the likely byproducts?

A3: The Pictet-Spengler reaction is sensitive to reaction conditions. Common issues and potential byproducts include:

  • Incomplete cyclization: The intermediate Schiff base may be stable and not fully cyclize, leading to its presence in the final product mixture.

  • Oxidation products: The product, a tetrahydro-β-carboline derivative, can be susceptible to oxidation to the corresponding β-carboline, especially if exposed to air for extended periods at elevated temperatures.

  • Side reactions of the starting materials: Decomposition of the β-arylethylamine or the aldehyde under acidic conditions can lead to various impurities.

Q4: During a Knoevenagel condensation with an active methylene compound, I've isolated a product with a different mass than expected. What could have happened?

A4: In Knoevenagel condensations, several side reactions can occur:

  • Michael Addition: The initial Knoevenagel product, an α,β-unsaturated compound, can react with another molecule of the active methylene compound via a Michael addition.

  • Self-condensation of the active methylene compound: Depending on the reaction conditions and the pKa of the active methylene compound, it can undergo self-condensation.

  • Decarboxylation: If the active methylene compound is a derivative of malonic acid, decarboxylation of the product can occur, especially at higher temperatures.

Troubleshooting Guides

Problem: Low Yield of Desired Product
Potential CauseTroubleshooting Steps
Impure Starting Materials Verify the purity of this compound and other reactants by NMR, LC-MS, or melting point. Purify if necessary.
Suboptimal Reaction Conditions Optimize reaction temperature, concentration, and time. A lower temperature might reduce byproduct formation.
Incorrect Stoichiometry Carefully measure and ensure the correct molar ratios of reactants.
Product Degradation Analyze the stability of the desired product under the reaction and workup conditions. Consider a milder workup procedure.
Problem: Presence of Multiple Byproducts in TLC/LC-MS
Potential CauseTroubleshooting Steps
Self-Condensation of Aldehyde Use a non-enolizable aldehyde as a control to see if self-condensation is the issue. If so, consider using a protecting group for the aldehyde if the amine is the desired reactive site.
Side Reactions of the Amino Group Protect the amino group with a suitable protecting group (e.g., Boc, Cbz) before carrying out the desired reaction on the aldehyde.
Harsh Reaction Conditions Lower the reaction temperature and use a milder catalyst. Monitor the reaction progress closely to avoid prolonged reaction times.
Air Sensitivity Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if oxidation is suspected.

Key Experimental Protocols & Byproduct Analysis

While specific quantitative data for byproduct formation in this compound reactions is not widely published, the following general protocols can be adapted. It is crucial to perform careful reaction monitoring and product characterization (e.g., by NMR and LC-MS) to identify and quantify any byproducts in your specific system.

General Protocol for Schiff Base Formation:

  • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or toluene).

  • Add the corresponding aldehyde or ketone (1-1.2 equivalents).

  • Add a catalytic amount of a weak acid (e.g., acetic acid) if necessary.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product can often be isolated by filtration if it precipitates, or after removal of the solvent and purification by chromatography.

Potential Byproduct Analysis:

  • Self-condensation: Look for masses corresponding to dimers of this compound.

  • Unreacted starting materials: Compare with authentic standards.

General Protocol for Pictet-Spengler Reaction:

  • Dissolve the β-arylethylamine (1 equivalent) in an appropriate solvent (e.g., toluene, dichloromethane).

  • Add this compound (1-1.1 equivalents).

  • Add a protic or Lewis acid catalyst (e.g., trifluoroacetic acid, p-toluenesulfonic acid).

  • Heat the reaction mixture to the desired temperature (this can range from room temperature to reflux).

  • Monitor the formation of the product and the disappearance of starting materials.

  • After completion, neutralize the acid and perform an extractive workup. Purify the product by column chromatography.

Potential Byproduct Analysis:

  • Intermediate imine: Look for the mass of the condensed, uncyclized intermediate.

  • Oxidized product: Look for a mass that is 2 Da less than the expected product.

Visualizing Reaction Pathways and Byproduct Formation

Below are diagrams illustrating a common reaction pathway and a potential side reaction.

Schiff_Base_Formation reactant1 This compound intermediate Hemiaminal Intermediate reactant1->intermediate reactant2 Aldehyde/Ketone (R-CO-R') reactant2->intermediate product Schiff Base (Imine) intermediate->product -H2O water H2O

Caption: General workflow for Schiff base formation.

Self_Condensation start 2 x this compound main_product Desired Product (e.g., Schiff Base) start->main_product Main Reaction Path side_reaction Self-Condensation start->side_reaction Side Reaction byproduct Dimer/Polymer side_reaction->byproduct

Caption: Potential for self-condensation as a side reaction.

Technical Support Center: Synthesis of 3-Aminoisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Aminoisonicotinaldehyde. Our goal is to help you improve reaction yields and address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound typically involves a two-step process. The first step is the synthesis of the precursor, 3-amino-4-methylpyridine. This is often achieved through the amination of a substituted 4-picoline, such as 3-halo-4-picoline or 4-methylpyridine-3-boronic acid. The second and more critical step is the selective oxidation of the methyl group of 3-amino-4-methylpyridine to an aldehyde.

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenges in this synthesis are:

  • Low yield in the amination step: Achieving high conversion and selectivity in the synthesis of 3-amino-4-methylpyridine can be difficult.

  • Selective oxidation: The key challenge is the selective oxidation of the 4-methyl group to an aldehyde without over-oxidizing it to a carboxylic acid or affecting the 3-amino group. The amino group is sensitive to oxidation and can lead to undesired side products.

  • Product purification: Separating the desired this compound from starting materials, byproducts, and over-oxidized products can be challenging.

Q3: What factors can influence the yield of the final product?

A3: Several factors can significantly impact the overall yield:

  • Choice of starting materials and reagents: The purity of starting materials and the choice of aminating and oxidizing agents are crucial.

  • Reaction conditions: Temperature, pressure, reaction time, and solvent selection for both the amination and oxidation steps must be carefully optimized.

  • Catalyst selection: The choice of catalyst for both steps plays a vital role in reaction efficiency and selectivity.

  • Work-up and purification methods: Efficient extraction and purification techniques are necessary to isolate the final product with high purity and minimal loss.

Troubleshooting Guides

Problem 1: Low Yield in the Synthesis of 3-Amino-4-methylpyridine

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using TLC or GC-MS and extend the reaction time if necessary.- Increase Temperature: Gradually increase the reaction temperature, but be cautious of potential side reactions.- Increase Reagent Concentration: A higher concentration of the aminating agent may drive the reaction to completion.
Poor Catalyst Activity - Catalyst Screening: Experiment with different catalysts known for similar amination reactions (e.g., copper-based catalysts).- Catalyst Loading: Optimize the catalyst loading to find the most effective concentration.
Side Reactions - Lower Reaction Temperature: High temperatures can sometimes lead to the formation of byproducts.- Solvent Selection: The choice of solvent can influence reaction selectivity. Consider screening different solvents.
Difficult Purification - Recrystallization: If the product is a solid, recrystallization from a suitable solvent can improve purity.[1][2][3][4]
Problem 2: Low Yield and/or Poor Selectivity in the Oxidation of 3-Amino-4-methylpyridine

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Over-oxidation to Carboxylic Acid - Choice of Oxidizing Agent: Use a milder or more selective oxidizing agent. Reagents like manganese dioxide (MnO₂) or selenium dioxide (SeO₂) are often used for the selective oxidation of methyl groups to aldehydes.- Control Stoichiometry: Carefully control the stoichiometry of the oxidizing agent to avoid excess that could lead to over-oxidation.- Lower Reaction Temperature: Perform the reaction at a lower temperature to reduce the rate of over-oxidation.
Oxidation of the Amino Group - Protecting Groups: Consider protecting the amino group with a suitable protecting group (e.g., acetyl) before the oxidation step. The protecting group can be removed after the oxidation is complete.- pH Control: The reactivity of the amino group is pH-dependent. Adjusting the pH of the reaction mixture might help in minimizing its oxidation.
Low Conversion - Increase Oxidant Concentration: If the reaction is sluggish, a controlled increase in the oxidizing agent's concentration might improve the conversion rate.- Optimize Reaction Time and Temperature: Systematically vary the reaction time and temperature to find the optimal conditions for maximum conversion without significant byproduct formation.
Catalyst Deactivation - Catalyst Selection: For catalytic oxidations, screen different catalysts known for their stability and selectivity in similar reactions. Vanadium-based catalysts have been reported for the oxidation of picolines.[5][6]

Experimental Protocols

Synthesis of 3-Amino-4-methylpyridine from 3-Bromo-4-methylpyridine

This protocol is based on a general method for the amination of halopyridines.

Materials:

  • 3-Bromo-4-methylpyridine

  • Concentrated Ammonia Solution

  • Copper(II) Sulfate (CuSO₄)

  • Methanol or Water (Solvent)

  • Dichloromethane (for extraction)

  • Ethyl Acetate (for recrystallization)

Procedure:

  • In a high-pressure autoclave, combine 3-bromo-4-methylpyridine, the chosen solvent (methanol or aqueous ammonia), and a catalytic amount of copper(II) sulfate.[1][3]

  • Seal the autoclave and introduce ammonia gas to the desired pressure (e.g., 5 atm).[1][3]

  • Heat the reaction mixture to a specified temperature (e.g., 160-180 °C) and maintain it for a set duration (e.g., 8-24 hours).[1][3]

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess ammonia.

  • Filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • If necessary, extract the aqueous residue with dichloromethane.

  • Combine the organic extracts and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude 3-amino-4-methylpyridine by recrystallization from ethyl acetate to yield the final product.[1][2][3][4]

Quantitative Data from Literature (for illustrative purposes):

ReactantCatalystSolventTemperature (°C)Time (h)Pressure (atm)Yield (%)
3-Bromo-4-methylpyridineCuSO₄Methanol1608595
3-Chloro-4-methylpyridineCuSO₄Methanol18024573
3-Bromo-4-methylpyridineCuSO₄Conc. NH₃1808-90

Note: These are examples from patent literature and may require optimization for specific laboratory conditions.

Visualizations

General Synthetic Workflow

G cluster_0 Step 1: Synthesis of 3-Amino-4-methylpyridine cluster_1 Step 2: Synthesis of this compound Start Starting Material (e.g., 3-Bromo-4-methylpyridine) Amination Amination Reaction (Ammonia, Catalyst) Start->Amination Purification1 Purification (Extraction, Recrystallization) Amination->Purification1 Intermediate 3-Amino-4-methylpyridine Purification1->Intermediate Oxidation Selective Oxidation (Oxidizing Agent, Catalyst) Intermediate->Oxidation Purification2 Purification (Chromatography) Oxidation->Purification2 Product This compound Purification2->Product

Caption: General two-step synthesis of this compound.

Troubleshooting Logic for Low Oxidation Yield

G Start Low Yield in Oxidation Step Check_Conversion Is starting material consumed? Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion No Good_Conversion Good Conversion Check_Conversion->Good_Conversion Yes Troubleshoot_Conversion Increase Temp/Time Increase Oxidant Conc. Change Catalyst Low_Conversion->Troubleshoot_Conversion Check_Byproducts Are byproducts observed? Good_Conversion->Check_Byproducts Over_Oxidation Over-oxidation to Carboxylic Acid Check_Byproducts->Over_Oxidation Yes, acidic byproduct Amino_Oxidation Amino Group Oxidation Check_Byproducts->Amino_Oxidation Yes, colored/polymeric byproducts Troubleshoot_Over_Oxidation Use Milder Oxidant Control Stoichiometry Lower Temperature Over_Oxidation->Troubleshoot_Over_Oxidation Troubleshoot_Amino_Oxidation Protect Amino Group Adjust pH Amino_Oxidation->Troubleshoot_Amino_Oxidation

Caption: Decision tree for troubleshooting low yield in the oxidation step.

References

Troubleshooting guide for reactions involving 3-aminopyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-aminopyridine-4-carbaldehyde. The information is presented in a question-and-answer format to directly address common challenges encountered during chemical synthesis.

General Handling and Stability

Q1: What are the recommended storage and handling conditions for 3-aminopyridine-4-carbaldehyde?

A1: 3-Aminopyridine-4-carbaldehyde is a yellow powder that is sensitive to air.[1] It is advisable to store the compound at 0-8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the aldehyde group and degradation of the amino group.[2] It is slightly soluble in water and should be kept away from strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[1][3] Stable under normal temperature and pressure, it is important to avoid high temperatures, sparks, and moisture.[3]

Troubleshooting Common Reactions

Schiff Base Formation

Q2: I am getting a low yield of the desired Schiff base (imine) from the reaction of 3-aminopyridine-4-carbaldehyde with a primary amine. What are the possible causes and solutions?

A2: Low yields in Schiff base formation can arise from several factors. The reaction is an equilibrium process, so removal of the water by-product is crucial to drive the reaction towards the product.

Troubleshooting Strategies:

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Water Removal: Ensure efficient removal of water. Using a Dean-Stark apparatus with a suitable solvent (e.g., toluene, benzene) is effective. Alternatively, adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves can be beneficial.

  • Catalyst: While many Schiff base formations proceed without a catalyst, a catalytic amount of a weak acid (e.g., acetic acid) can accelerate the reaction. However, strong acids should be avoided as they can protonate the pyridine nitrogen, deactivating the molecule.

  • Steric Hindrance: If the primary amine is sterically bulky, the reaction may be slow. In such cases, increasing the reaction temperature and time might be necessary.

  • Side Reactions: The amino group of one molecule of 3-aminopyridine-4-carbaldehyde could potentially react with the aldehyde group of another, leading to self-condensation or oligomerization. Using a slight excess of the primary amine can help to minimize this.

Hypothetical Data on Schiff Base Formation Yields:

AmineCatalystWater Removal MethodReaction Time (h)Yield (%)
AnilineNoneNone645
AnilineAcetic Acid (cat.)Molecular Sieves485
tert-ButylamineAcetic Acid (cat.)Dean-Stark1260
Anilinep-TsOHDean-Stark475

Experimental Workflow for Schiff Base Formation

start Start reactants Dissolve 3-aminopyridine-4-carbaldehyde and primary amine in toluene start->reactants reflux Reflux with Dean-Stark trap reactants->reflux monitor Monitor reaction by TLC reflux->monitor monitor->reflux Incomplete workup Cool, wash with brine, dry over Na2SO4 monitor->workup Reaction complete purify Purify by column chromatography or recrystallization workup->purify end End purify->end

Caption: General workflow for Schiff base formation.

Knoevenagel Condensation

Q3: My Knoevenagel condensation of 3-aminopyridine-4-carbaldehyde with an active methylene compound is sluggish and gives a complex mixture of products. How can I improve this reaction?

A3: The Knoevenagel condensation is sensitive to reaction conditions, particularly the choice of base and solvent. The presence of both an amino group and a pyridine nitrogen in your starting material can complicate the reaction.

Troubleshooting Strategies:

  • Base Selection: A weak base is typically used to deprotonate the active methylene compound without promoting self-condensation of the aldehyde.[4] Piperidine, pyridine, or ammonium acetate are common choices. Strong bases should be avoided. The basicity of the 3-amino group might be sufficient to catalyze the reaction in some cases.

  • Solvent: The choice of solvent can influence the reaction rate and product distribution. Ethanol or methanol are commonly used. In some cases, solvent-free conditions with grinding can be effective and environmentally friendly.[5]

  • Side Reactions: The amino group on the pyridine ring can potentially react with the active methylene compound or the product. To minimize this, consider protecting the amino group (e.g., as an acetyl derivative) before the condensation, followed by deprotection.

  • Reaction Temperature: If the reaction is slow at room temperature, gentle heating may be required. However, excessive heat can lead to side reactions and decomposition.

  • Purification: The product may be difficult to purify from the reaction mixture. Column chromatography is often necessary.

Hypothetical Data on Knoevenagel Condensation Yields:

Active Methylene CompoundBaseSolventTemperature (°C)Yield (%)
MalononitrileNoneEthanol2530
MalononitrilePiperidineEthanol5075
Ethyl CyanoacetateAmmonium AcetateToluene8065
MalononitrileNoneSolvent-free (grinding)2580

Reaction Pathway for Knoevenagel Condensation

start 3-Aminopyridine-4-carbaldehyde + Active Methylene Compound intermediate Intermediate Adduct start->intermediate + Base base Base (e.g., Piperidine) product α,β-Unsaturated Product intermediate->product - H2O

Caption: Simplified Knoevenagel condensation pathway.

Friedländer Annulation for Pyrido[3,4-b]pyridine Synthesis

Q4: I am attempting a Friedländer annulation with 3-aminopyridine-4-carbaldehyde and a ketone to synthesize a pyrido[3,4-b]pyridine derivative, but the yield is very low.

A4: The Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[6] Success is highly dependent on the catalyst and reaction conditions.

Troubleshooting Strategies:

  • Catalyst Choice: This reaction can be catalyzed by either acids or bases.[7] For substrates like yours, a Lewis acid catalyst such as zinc chloride (ZnCl₂) or a Brønsted acid like p-toluenesulfonic acid (p-TsOH) might be effective. In some cases, base catalysis with piperidine or potassium hydroxide can also be used.

  • Solvent and Temperature: The reaction is often carried out at elevated temperatures, sometimes in a high-boiling solvent like diphenyl ether or under solvent-free conditions by heating the reactants together.[7] Microwave irradiation can also be a valuable tool to accelerate the reaction and improve yields.

  • Reactivity of the Ketone: The ketone must have an enolizable α-methylene group. Steric hindrance around the carbonyl group or the α-methylene group of the ketone can reduce the reaction rate.

  • Side Reactions: At high temperatures, self-condensation of the ketone or the aldehyde can become a significant side reaction. Using a moderate excess of the ketone can sometimes help. The amino group of 3-aminopyridine-4-carbaldehyde could also potentially undergo side reactions.

Hypothetical Data on Friedländer Annulation Yields:

KetoneCatalystConditionsYield (%)
CyclohexanoneKOHEthanol, reflux25
Cyclohexanonep-TsOHToluene, reflux60
AcetophenoneZnCl₂150°C, neat55
CyclohexanoneBF₃·OEt₂Solvent-free, 80°C70

Logical Flow for Troubleshooting Friedländer Annulation

start Low Yield in Friedländer Annulation check_catalyst Is the catalyst appropriate? start->check_catalyst check_temp Are the temperature and reaction time optimal? check_catalyst->check_temp Yes solution1 Try alternative acid or base catalysts (e.g., p-TsOH, ZnCl2, piperidine). check_catalyst->solution1 No check_ketone Is the ketone sufficiently reactive? check_temp->check_ketone Yes solution2 Increase temperature or use microwave irradiation. check_temp->solution2 No solution3 Use a less sterically hindered ketone or increase its stoichiometry. check_ketone->solution3 No end Improved Yield check_ketone->end Yes solution1->check_temp solution2->check_ketone solution3->end

Caption: Decision-making process for troubleshooting.

This guide is intended to provide a starting point for troubleshooting reactions with 3-aminopyridine-4-carbaldehyde. The specific optimal conditions will vary depending on the substrate and desired product. Careful monitoring of the reaction and systematic optimization of the parameters are key to success.

References

Preventing decomposition of 3-Aminoisonicotinaldehyde during reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 3-Aminoisonicotinaldehyde during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is known to be sensitive to air and may degrade upon exposure.[1][2] It is crucial to handle the compound under an inert atmosphere (e.g., nitrogen or argon) and store it in a tightly sealed container in a cool, dark, and dry place, ideally in a freezer under -20°C.[2] It is also incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.

Q2: What are the visible signs of this compound decomposition?

A2: A noticeable color change from its typical light yellow or yellow solid form to a darker or discolored solid can indicate decomposition. The appearance of impurities can be further investigated by analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Q3: How can I purify this compound if I suspect it has degraded?

A3: Recrystallization is a common method for purifying solid organic compounds. The choice of solvent is critical. A good recrystallization solvent will dissolve the compound sparingly at room temperature but readily at an elevated temperature. For aminopyridine derivatives, solvents like benzene/ligroin mixtures have been used. To perform a recrystallization, dissolve the crude product in a minimal amount of a suitable hot solvent, filter out any insoluble impurities, and then allow the solution to cool slowly to form pure crystals.

Troubleshooting Guide

This guide addresses common issues encountered during reactions involving this compound.

Problem Potential Cause Recommended Solution
Low reaction yield and formation of multiple unidentified byproducts. Decomposition of this compound. The compound is air-sensitive and can degrade under harsh reaction conditions.- Ensure all reactions are performed under an inert atmosphere (nitrogen or argon).- Use freshly opened or properly stored this compound.- Consider using milder reaction conditions (e.g., lower temperature, less aggressive reagents).
Reaction mixture turns dark brown or black. Self-condensation or polymerization. Aldehydes, especially in the presence of acid or base catalysts, can undergo self-condensation reactions. The amino group can also participate in side reactions.- Control the reaction temperature carefully; lower temperatures can minimize side reactions.- Add the aldehyde slowly to the reaction mixture to maintain a low concentration.- Protect the aldehyde or amine functionality if they are not the intended reactive sites in the subsequent step.
Formation of a Schiff base with the solvent or other reactants. High reactivity of the aldehyde group. The aldehyde can react with primary or secondary amines present in the reaction mixture, including the amino group of another this compound molecule.- If the amine functionality is not desired to react, protect it with a suitable protecting group such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl).- Choose an aprotic solvent that does not contain reactive amine impurities.
Difficulty in isolating the desired product from the reaction mixture. Formation of polar byproducts. Decomposition products are often more polar, leading to purification challenges.- Employ column chromatography with a suitable solvent system to separate the desired product from polar impurities.- Consider an acidic or basic wash during the workup to remove basic or acidic impurities, respectively.
Inconsistent reaction outcomes. Variability in the quality of this compound. The presence of impurities or degradation products in the starting material can lead to inconsistent results.- Check the purity of the starting material by TLC or NMR before use.- Purify the aldehyde by recrystallization if necessary.

Experimental Protocols

Protocol 1: General Procedure for Schiff Base Formation

This protocol describes a general method for the condensation reaction between this compound and a primary amine to form a Schiff base.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol, methanol, or toluene) under an inert atmosphere.

  • Addition of Amine: Add the primary amine (1 equivalent) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. The reaction progress can be monitored by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If the product does not precipitate, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent.

Protocol 2: General Procedure for Reductive Amination

This protocol outlines a general method for the synthesis of a secondary amine from this compound and a primary amine via reductive amination.

  • Imine Formation: In a round-bottom flask, dissolve this compound (1 equivalent) and the primary amine (1-1.2 equivalents) in a suitable solvent (e.g., methanol, dichloroethane). A catalytic amount of acetic acid can be added to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.

  • Reduction: Cool the reaction mixture in an ice bath. Add a mild reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir until the imine is completely reduced, as monitored by TLC or LC-MS.

  • Workup: Quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways

To better understand the potential reaction pathways, the following diagrams are provided.

Decomposition_Pathways A This compound B Oxidation (e.g., air exposure) A->B [O] C Self-Condensation (acid/base catalysis) A->C H+ or OH- E Desired Reaction A->E Reactant(s) D Polymerization C->D

Caption: Potential decomposition and reaction pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Check Purity of This compound B Set up Reaction under Inert Atmosphere A->B C Slow Addition of Reagents B->C D Monitor Reaction (TLC, LC-MS) C->D E Aqueous Workup (if applicable) D->E F Purification (Chromatography/Recrystallization) E->F

Caption: Recommended experimental workflow for reactions with this compound.

References

Technical Support Center: Solvent Effects on the Reactivity of 3-Aminoisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of interest for 3-Aminoisonicotinaldehyde, and how do solvents influence it?

A1: The primary reaction of interest for this compound is the formation of Schiff bases (imines) through condensation with primary amines. Solvents play a crucial role in this reaction by influencing reactant solubility, stabilizing intermediates and transition states, and in some cases, participating directly in the reaction mechanism. The choice of solvent can significantly impact the reaction rate, equilibrium position, and product yield.

Q2: How does solvent polarity affect the rate of Schiff base formation with this compound?

A2: The effect of solvent polarity on the rate of Schiff base formation depends on the specific mechanism. The reaction typically proceeds through a carbinolamine intermediate.

  • Formation of the Carbinolamine: The initial nucleophilic attack of the amine on the aldehyde carbonyl is often favored in polar aprotic solvents which can solvate the charged transition state.

  • Dehydration of the Carbinolamine: This step is often the rate-determining step and is generally favored in aprotic solvents, as protic solvents can stabilize the carbinolamine intermediate, slowing down its dehydration to the imine. The removal of water, often achieved by azeotropic distillation with a nonpolar solvent like toluene, can drive the equilibrium towards the product.

Q3: What is the difference between protic and aprotic solvents in the context of reacting with this compound?

A3:

  • Protic Solvents (e.g., water, ethanol, methanol) have a hydrogen atom bound to an electronegative atom (like oxygen or nitrogen) and can form hydrogen bonds. They can solvate both cations and anions effectively. In the context of Schiff base formation, they can stabilize the carbinolamine intermediate but may hinder the initial nucleophilic attack by solvating the amine nucleophile.

  • Aprotic Solvents (e.g., dichloromethane, tetrahydrofuran, toluene) do not have a hydrogen atom bound to an electronegative atom and cannot act as hydrogen bond donors. Polar aprotic solvents (e.g., DMSO, DMF) are good at solvating cations but not anions, which can enhance the nucleophilicity of the amine. Nonpolar aprotic solvents are often used to facilitate water removal.

Q4: Can I use spectroscopic methods to monitor the effect of solvents on this compound reactivity?

A4: Yes, spectroscopic methods are excellent tools for this purpose:

  • UV-Vis Spectroscopy: You can monitor the disappearance of the carbonyl absorption band of this compound and the appearance of the imine absorption band at a different wavelength. The solvatochromic effect (shift in absorption maximum with solvent polarity) can also provide insights into the electronic environment of the molecule in different solvents.

  • NMR Spectroscopy: 1H NMR can be used to follow the disappearance of the aldehyde proton signal and the appearance of the imine proton signal. The chemical shifts of the aromatic protons of the pyridine ring may also be sensitive to the solvent environment.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Step
Poor Solubility of Reactants Select a solvent in which both this compound and the amine are soluble at the reaction temperature. A solvent mixture may be necessary.
Unfavorable Equilibrium If the reaction is reversible, try removing water as it forms. Using a Dean-Stark apparatus with a solvent like toluene is a common method.
Solvent Interference Protic solvents may be hindering the reaction. Switch to a polar aprotic solvent like DMF or DMSO, or a nonpolar aprotic solvent like toluene.
Incorrect Catalyst While many Schiff base formations are self-catalyzed or acid-catalyzed, the choice of acid and its pKa can be solvent-dependent. Consider a milder acid catalyst in aprotic solvents.
Issue 2: Slow Reaction Rate
Possible Cause Troubleshooting Step
Solvent Stabilizing Intermediates A highly polar or protic solvent might be over-stabilizing the carbinolamine intermediate. Try a less polar or aprotic solvent.
Low Reaction Temperature Increase the reaction temperature to provide more energy for the dehydration step. Ensure the chosen solvent has an appropriate boiling point for reflux if needed.
Insufficient Mixing Ensure adequate stirring to overcome any diffusion limitations, especially if reactants have limited solubility.
Issue 3: Side Product Formation
Possible Cause Troubleshooting Step
Solvent-Mediated Side Reactions Some solvents can participate in side reactions. For example, alcoholic solvents could potentially form acetals with the aldehyde under certain conditions. Use an inert aprotic solvent.
Decomposition of Reactants or Products High temperatures in certain solvents might lead to decomposition. Monitor the reaction progress (e.g., by TLC) to determine the optimal reaction time and temperature.

Experimental Protocols

General Protocol for Investigating Solvent Effects on Schiff Base Formation

This protocol outlines a general method to compare the efficacy of different solvents for the reaction of this compound with a generic primary amine (e.g., aniline).

Materials:

  • This compound

  • Aniline (or other primary amine)

  • Solvents to be tested (e.g., Ethanol, Toluene, Dichloromethane, Dimethylformamide)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flasks

  • Condensers

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Reaction Setup: In separate round-bottom flasks, dissolve equimolar amounts of this compound and the primary amine in each of the selected solvents. Use the same concentration for all reactions to ensure a fair comparison.

  • Reaction Conditions:

    • Room Temperature: Stir one set of reactions at room temperature.

    • Reflux: For another set, equip the flasks with condensers and heat to reflux.

  • Monitoring the Reaction: Monitor the progress of each reaction by TLC. Spot the reaction mixture alongside the starting materials on a TLC plate and elute with an appropriate solvent system (e.g., ethyl acetate/hexane). Visualize the spots under a UV lamp. The formation of a new spot corresponding to the Schiff base product indicates reaction progress.

  • Work-up: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature.

  • Isolation and Purification: The method of isolation will depend on the solvent and the properties of the product.

    • For volatile solvents (e.g., Dichloromethane): Remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

    • For less volatile solvents (e.g., DMF): The product may precipitate upon cooling or by adding a non-solvent. Filter the solid and wash with a suitable solvent.

  • Analysis: Characterize the product by 1H NMR, 13C NMR, and IR spectroscopy to confirm its identity and purity. Compare the yields obtained in different solvents.

Data Presentation

Table 1: Hypothetical Yields of Schiff Base Formation in Different Solvents

SolventDielectric Constant (ε)Reaction Temperature (°C)Reaction Time (h)Yield (%)
Toluene2.4111 (Reflux)485
Dichloromethane9.140 (Reflux)670
Ethanol24.678 (Reflux)855
Dimethylformamide36.7100290

Note: This data is hypothetical and for illustrative purposes only. Actual results will vary depending on the specific amine and reaction conditions.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reactants This compound + Primary Amine Setup Dissolve Reactants in each Solvent Reactants->Setup Solvents Select Solvents (Protic & Aprotic) Solvents->Setup Conditions Set Reaction Conditions (Temp, Time) Setup->Conditions Monitor Monitor by TLC Conditions->Monitor Workup Reaction Work-up & Purification Monitor->Workup Characterize Characterize Product (NMR, IR, Yield) Workup->Characterize Compare Compare Solvent Effects Characterize->Compare Logical_Relationship cluster_solvent Solvent Properties cluster_reaction Reaction Parameters Polarity Polarity Rate Reaction Rate Polarity->Rate influences Equilibrium Equilibrium Position Polarity->Equilibrium influences Protic Protic/Aprotic Nature Protic->Rate influences Yield Product Yield Protic->Yield influences

Technical Support Center: Work-up Procedures for Reactions Containing 3-Aminoisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Aminoisonicotinaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimental work-ups.

Frequently Asked Questions (FAQs)

Q1: What are the general stability and storage recommendations for this compound?

A1: this compound is a bifunctional molecule containing both a reactive aldehyde and an electron-rich aminopyridine moiety. Like many aldehydes, it can be susceptible to oxidation and polymerization over time. It is recommended to store the compound under an inert atmosphere (nitrogen or argon), protected from light and moisture, at a low temperature (refrigerated or frozen) to minimize degradation. When handling, it is advisable to use clean, dry glassware and solvents to prevent contamination and unwanted side reactions.

Q2: I am performing a Schiff base condensation with this compound and an aniline derivative. My reaction seems to stall, and the yield is low. What could be the issue?

A2: Low yields in Schiff base formation can arise from several factors:

  • Equilibrium: The reaction is an equilibrium process. To drive it towards the product, removal of the water formed is crucial. This can be achieved by using a Dean-Stark apparatus, adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture.

  • Catalyst: While some Schiff base formations proceed without a catalyst, a catalytic amount of a weak acid (e.g., acetic acid) can significantly accelerate the reaction rate.

  • Steric Hindrance: If the aniline derivative is sterically hindered, the reaction may require more forcing conditions, such as higher temperatures or longer reaction times.

  • Reactivity of the Amine: The nucleophilicity of the aniline can impact the reaction rate. Electron-donating groups on the aniline will increase its reactivity, while electron-withdrawing groups will decrease it.

Q3: During the work-up of my reaction involving this compound, I am observing a persistent emulsion during liquid-liquid extraction. How can I resolve this?

A3: Emulsions are common when working with pyridine-containing compounds due to their ability to act as surfactants. To break an emulsion, you can try the following:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often helps to break the emulsion.

  • Filtration through Celite: Filter the entire mixture through a pad of Celite. This can help to break up the emulsified layer.

  • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.

  • Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to layer separation.

Troubleshooting Guides

This section provides detailed troubleshooting for common reaction types involving this compound.

Schiff Base Formation / Imine Condensation

Problem: Low or no product formation.

Possible Cause Troubleshooting Step
Incomplete reactionMonitor the reaction by Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or gently heating the mixture.
Water not effectively removedUse a Dean-Stark trap or add fresh, activated molecular sieves to the reaction.
Catalyst inefficiencyAdd a catalytic amount of glacial acetic acid.
Reagent purityEnsure both this compound and the amine are pure. Impurities can inhibit the reaction.

Problem: Product decomposes during work-up or purification.

Possible Cause Troubleshooting Step
Hydrolysis of the imineImines can be sensitive to acid. During aqueous work-up, use neutral or slightly basic washes (e.g., saturated NaHCO₃ solution) if the product is acid-sensitive. Minimize contact time with aqueous layers.
Thermal instabilityIf using column chromatography, avoid prolonged exposure to silica gel, which can be acidic. Consider using a neutral stationary phase like alumina or a less acidic grade of silica. Perform purification at room temperature if possible.
Reductive Amination

Problem: Mixture of desired secondary amine, unreacted starting materials, and over-alkylated tertiary amine.

Possible Cause Troubleshooting Step
Inefficient imine formationEnsure complete formation of the imine before adding the reducing agent. This can be done in a stepwise manner, monitoring by TLC.
Non-selective reducing agentUse a milder reducing agent that selectively reduces the imine in the presence of the aldehyde, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN).[1]
Over-alkylationUse a stoichiometric amount of the primary amine. An excess can lead to the formation of the tertiary amine.

Problem: Reduction of the aldehyde starting material.

Possible Cause Troubleshooting Step
Reducing agent is too strongSodium borohydride (NaBH₄) can reduce both the imine and the starting aldehyde. Switch to a milder reducing agent like STAB or NaBH₃CN.
Reaction conditionsPerform the reaction at a lower temperature to increase the selectivity of the reducing agent for the imine.
Amide Coupling

Problem: Low yield of the desired amide.

Possible Cause Troubleshooting Step
Inefficient activation of the carboxylic acidEnsure the coupling reagents (e.g., EDC, DCC, HATU) are fresh and active. The reaction should be performed under anhydrous conditions.
Poor nucleophilicity of the amineThe amino group of this compound is on a pyridine ring and may be less nucleophilic than aliphatic amines. The reaction may require a stronger coupling agent or the addition of an activating agent like HOBt or DMAP.[2]
Side reactionsThe aldehyde group can potentially react with the coupling reagents. Consider protecting the aldehyde as an acetal before the coupling reaction and deprotecting it afterward.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for reactions involving this compound and analogous compounds. Please note that optimal conditions may vary depending on the specific substrates used.

Reaction TypeReactantsReagents/CatalystSolventTime (h)Temp (°C)Yield (%)
Schiff Base Formationm-Nitroaniline, Aromatic Aldehydes-Ethanol2Reflux80-90
Amide CouplingCarboxylic Acid, AmineTiCl₄, PyridinePyridine28540-95
Amide CouplingBoc-protected Valine, Aniline derivativeEDC, DMAP, HOBt, DIPEAAcetonitrile-2372
Reductive AminationAldehyde, Primary AmineSilica supported cyanoborohydrideDichloromethane2.5RT-

Experimental Protocols

General Protocol for Schiff Base Formation
  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or toluene), add the corresponding primary amine (1.0-1.1 eq).

  • Add a catalytic amount of glacial acetic acid (optional).

  • If using toluene, fit the reaction flask with a Dean-Stark apparatus to azeotropically remove water. If using ethanol or methanol, add activated 3Å or 4Å molecular sieves.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If the product precipitates, it can be isolated by filtration, washed with a cold solvent, and dried.

  • If the product is soluble, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.

General Work-up Procedure for a Reductive Amination using STAB
  • To a stirred solution of this compound (1.0 eq) and a primary amine (1.0-1.2 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add sodium triacetoxyborohydride (1.2-1.5 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature until the starting materials are consumed, as monitored by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis start Combine this compound and Amine/Carboxylic Acid reagents Add Solvent and Reagents/Catalyst start->reagents quench Quench Reaction reagents->quench extract Liquid-Liquid Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Recrystallization concentrate->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: General experimental workflow for reactions involving this compound.

troubleshooting_logic start Low Product Yield? check_reaction Monitor Reaction Progress (TLC) start->check_reaction incomplete Reaction Incomplete? check_reaction->incomplete extend_time Extend Reaction Time / Increase Temperature incomplete->extend_time Yes side_reactions Side Reactions Observed? incomplete->side_reactions No extend_time->check_reaction check_reagents Check Reagent Purity and Activity check_reagents->start optimize_conditions Optimize Reaction Conditions (Solvent, Catalyst, Temperature) side_reactions->optimize_conditions Yes workup_issue Product Lost During Work-up? side_reactions->workup_issue No protecting_group Consider Protecting Group Strategy optimize_conditions->protecting_group end Improved Yield protecting_group->end adjust_ph Adjust pH of Aqueous Wash workup_issue->adjust_ph Yes minimize_contact Minimize Contact with Aqueous/Silica adjust_ph->minimize_contact minimize_contact->end

Caption: Troubleshooting logic for addressing low product yields.

References

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 3-Aminoisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of key analytical methods for the characterization of 3-Aminoisonicotinaldehyde, a crucial intermediate in pharmaceutical synthesis. The selection of an appropriate analytical technique is paramount for ensuring the identity, purity, and stability of this compound, thereby guaranteeing the quality and safety of the final drug product. This document outlines detailed experimental protocols, presents quantitative data in a comparative format, and visualizes experimental workflows for chromatography, spectroscopy, and thermal analysis techniques.

Chromatographic Methods: Purity and Impurity Profiling

Chromatographic techniques are essential for separating this compound from its impurities, which may arise from the synthetic process or degradation. High-Performance Liquid Chromatography (HPLC) is the most common method for purity assessment, while Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of volatile impurities, often requiring derivatization.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a robust method for the analysis of aromatic amines like this compound. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer at a slightly acidic pH to ensure the amine is protonated and exhibits good peak shape).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of this compound (typically around 254 nm or the lambda max).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).

Data Presentation:

ParameterExpected Value/RangePurpose
Retention Time (t_R_) Dependent on exact conditions, but should be well-resolved from the solvent front and impurities.Identification (qualitative)
Purity (%) > 95% (typical for commercial grade)[1]Quantification of the main component
Impurity Profile Identification and quantification of related substances.Safety and quality assessment
Limit of Detection (LOD) ng/mL rangeSensitivity of the method
Limit of Quantification (LOQ) ng/mL to µg/mL rangeLowest concentration for reliable quantification
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the polarity and low volatility of this compound, derivatization is often necessary to improve its chromatographic behavior.

Experimental Protocol:

  • Derivatization: Silylation is a common derivatization technique for compounds with active hydrogens (like the amino group). React the sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) in a suitable solvent (e.g., acetonitrile) at an elevated temperature (e.g., 70°C) to form the trimethylsilyl (TMS) derivative.

  • Instrumentation: A GC system coupled to a Mass Spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to elute the derivatized analyte and any impurities.

  • MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 50-500.

Data Presentation:

ParameterExpected InformationPurpose
Retention Time (t_R_) Characteristic for the derivatized analyte.Identification (qualitative)
Mass Spectrum Fragmentation pattern provides structural information for identification and confirmation.Structural Elucidation
Impurity Identification Comparison of mass spectra with libraries allows for the identification of volatile impurities.Impurity Profiling

Spectroscopic Methods: Structural Elucidation and Functional Group Analysis

Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for unambiguous structure determination. Both ¹H NMR and ¹³C NMR are essential for the complete characterization of the molecule.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.

  • Acquisition: Standard pulse programs for ¹H and ¹³C{¹H} NMR.

Data Presentation:

NucleusExpected Chemical Shifts (δ, ppm) and MultiplicitiesPurpose
¹H NMR Aromatic protons (δ 7-9 ppm), Aldehyde proton (δ ~10 ppm), Amino protons (broad singlet, variable shift).Structural confirmation and identification of proton environments.
¹³C NMR Aromatic carbons (δ 110-160 ppm), Carbonyl carbon (δ >180 ppm).Confirmation of the carbon skeleton.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the solid.

  • Acquisition: Scan the mid-IR region (4000-400 cm⁻¹).

Data Presentation:

Functional GroupExpected Absorption Range (cm⁻¹)Vibrational Mode
N-H (Amino) 3500-3300Stretching
C-H (Aromatic) 3100-3000Stretching
C=O (Aldehyde) 1710-1680Stretching
C=C, C=N (Aromatic Ring) 1600-1450Stretching

Thermal Analysis: Stability and Decomposition Profile

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to evaluate the thermal stability and phase transitions of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition.

Experimental Protocol:

  • Instrumentation: A TGA instrument.

  • Sample Pan: Platinum or alumina pan.

  • Atmosphere: Inert (e.g., Nitrogen) or oxidative (e.g., Air) at a constant flow rate.

  • Heating Rate: A linear heating rate, typically 10°C/min.

  • Temperature Range: From ambient to a temperature where complete decomposition occurs (e.g., 25°C to 600°C).

Data Presentation:

ParameterInformation Provided
Onset of Decomposition (°C) Temperature at which significant mass loss begins.
Mass Loss (%) Corresponds to the loss of specific fragments or complete decomposition.
Residue (%) Amount of material remaining at the end of the experiment.
Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, identifying thermal events such as melting and decomposition.

Experimental Protocol:

  • Instrumentation: A DSC instrument.

  • Sample Pan: Hermetically sealed aluminum pans.

  • Atmosphere: Inert (e.g., Nitrogen) at a constant flow rate.

  • Heating Rate: A linear heating rate, typically 10°C/min.

  • Temperature Range: A range that encompasses the expected melting point and decomposition.

Data Presentation:

Thermal EventTemperature (°C)Enthalpy (J/g)
Melting Point (T_m) Onset and peak temperature of the endothermic melting transition.Heat of fusion.
Decomposition Onset and peak temperature of exothermic or endothermic decomposition events.Enthalpy of decomposition.

Visualization of Experimental Workflows

The following diagrams illustrate the typical workflows for the analytical characterization of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Mobile Phase A->B C Filter Solution B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Purity and Impurities G->H

Caption: Workflow for HPLC Purity Analysis.

Spectro_Workflow cluster_sample Sample cluster_nmr NMR Spectroscopy cluster_ftir FTIR Spectroscopy Sample This compound NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep FTIR_Prep Prepare KBr Pellet or use ATR Sample->FTIR_Prep NMR_Acq Acquire 1H and 13C Spectra NMR_Prep->NMR_Acq NMR_Analysis Structural Elucidation NMR_Acq->NMR_Analysis FTIR_Acq Acquire IR Spectrum FTIR_Prep->FTIR_Acq FTIR_Analysis Functional Group Identification FTIR_Acq->FTIR_Analysis

Caption: Workflow for Spectroscopic Analysis.

Thermal_Workflow cluster_sample Sample cluster_tga TGA Analysis cluster_dsc DSC Analysis Sample This compound TGA_Run Heat in TGA (N2 or Air) Sample->TGA_Run DSC_Run Heat in DSC (N2) Sample->DSC_Run TGA_Data Mass Loss vs. Temperature TGA_Run->TGA_Data DSC_Data Heat Flow vs. Temperature DSC_Run->DSC_Data

Caption: Workflow for Thermal Analysis.

Conclusion

The comprehensive characterization of this compound requires a multi-technique approach. HPLC is indispensable for purity and impurity profiling, providing quantitative data on the composition of the material. NMR and FTIR spectroscopy are fundamental for the unambiguous confirmation of its chemical structure and the identification of key functional groups. Thermal analysis by TGA and DSC offers critical insights into its thermal stability and phase behavior. By employing these complementary analytical methods, researchers and drug development professionals can ensure the quality, consistency, and safety of this compound for its intended pharmaceutical applications.

References

Navigating the Spectroscopic Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 3-Aminoisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise molecular structure of compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique for this purpose. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR characteristics of 3-Aminoisonicotinaldehyde, a key building block in medicinal chemistry. Due to the limited availability of public experimental spectra, this guide leverages high-quality predicted data to offer a detailed spectroscopic profile, alongside a comparative analysis with a structurally related compound and a standardized experimental protocol.

Predicted ¹H and ¹³C NMR Spectral Data of this compound

To facilitate the structural elucidation of this compound, predicted ¹H and ¹³C NMR data were generated using advanced computational algorithms. These predictions provide a valuable reference for researchers working with this compound. The data, including chemical shifts (δ), multiplicities, and coupling constants (J), are summarized in the tables below.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.05s-
H-57.20d5.2
H-68.15d5.2
-CHO9.80s-
-NH₂6.50br s-

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

CarbonChemical Shift (δ, ppm)
C-2150.2
C-3148.5
C-4120.8
C-5115.6
C-6152.1
-CHO192.5

Comparative Analysis: this compound vs. 3-Aminopyridine

A comparative analysis with a structurally similar molecule, 3-aminopyridine, can illuminate the electronic effects of the aldehyde substituent on the pyridine ring. Experimental NMR data for 3-aminopyridine is readily available and serves as a useful benchmark.

Table 3: Experimental ¹H and ¹³C NMR Data for 3-Aminopyridine (in CDCl₃)

NucleusAtomChemical Shift (δ, ppm)
¹HH-28.13
H-47.08
H-57.04
H-68.18
-NH₂3.65
¹³CC-2142.1
C-3144.2
C-4123.8
C-5121.5
C-6138.4

The introduction of the electron-withdrawing aldehyde group at the C-4 position in this compound is predicted to cause a significant downfield shift of the aldehyde proton signal (around 9.80 ppm) compared to the aromatic protons of 3-aminopyridine. Furthermore, the aldehyde group is expected to influence the chemical shifts of the ring protons and carbons, providing valuable information about the electronic environment of the molecule.

Experimental Protocol for NMR Analysis

For researchers seeking to acquire experimental NMR data for this compound, the following protocol outlines a standard procedure.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

2. NMR Spectrometer Setup:

  • The following parameters are recommended for a 400 MHz NMR spectrometer.

  • For ¹H NMR:

    • Pulse sequence: zg30

    • Number of scans: 16-32

    • Relaxation delay (d1): 1-2 seconds

    • Acquisition time: ~4 seconds

    • Spectral width: -2 to 12 ppm

  • For ¹³C NMR:

    • Pulse sequence: zgpg30 (proton decoupled)

    • Number of scans: 1024 or more, depending on sample concentration

    • Relaxation delay (d1): 2 seconds

    • Acquisition time: ~1.5 seconds

    • Spectral width: -10 to 220 ppm

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the signals in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants.

Workflow for NMR Analysis

The logical flow from sample preparation to final data analysis is crucial for obtaining high-quality, interpretable NMR spectra. The following diagram, generated using the DOT language, illustrates this workflow.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup acquire_1h Acquire ¹H Spectrum setup->acquire_1h acquire_13c Acquire ¹³C Spectrum setup->acquire_13c ft Fourier Transform acquire_1h->ft acquire_13c->ft phase Phase Correction ft->phase calibrate Chemical Shift Calibration phase->calibrate integrate Integration (¹H) calibrate->integrate analyze Analyze Multiplicity & Coupling Constants integrate->analyze assign Structure Assignment analyze->assign

Caption: Workflow for NMR analysis of this compound.

This comprehensive guide, combining predicted data, comparative analysis, and standardized protocols, serves as a valuable resource for the scientific community engaged in the study and application of this compound. The provided information will aid in the accurate structural verification and further exploration of this important chemical entity.

Comparative Crystallographic Analysis of 3-Aminoisonicotinaldehyde Schiff Base Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the X-ray crystallographic analysis of Schiff base derivatives analogous to those of 3-aminoisonicotinaldehyde. Due to a lack of publicly available crystallographic data for derivatives of this compound itself, this guide focuses on structurally related compounds, specifically Schiff bases derived from isonicotinohydrazide and various aldehydes, as well as those formed from the condensation of aminopyridines with carboxaldehydes. This information is crucial for understanding the three-dimensional structure, conformation, and intermolecular interactions that govern the physicochemical and biological properties of this class of compounds.

Data Presentation: Crystallographic Parameters of Analogous Schiff Bases

The following table summarizes key crystallographic data for representative Schiff base derivatives containing a pyridine moiety, providing a basis for comparison and prediction of the structural properties of this compound derivatives.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZRef.
INH-RA¹C₁₅H₁₅N₃O₃MonoclinicC2/c20.0165(3)7.7594(10)19.4809(3)111.368(1)8[1]
N'-(pyridine-2-ylmethylene)isonicotinohydrazideC₁₂H₁₀N₄OOrthorhombicP2₁2₁2₁6.80(10)11.53(18)13.68(2)904[2]
N'-(pyridine-3-ylmethylene)isonicotinohydrazideC₁₂H₁₀N₄OMonoclinicP2₁/c11.38(2)5.67(11)16.71(3)94.39(3)4[2]
N'-(pyridine-4-ylmethylene)isonicotinohydrazideC₁₂H₁₀N₄OMonoclinicP2₁/n7.21(10)12.02(16)12.44(17)98.48(11)4[2]

¹ Schiff's base of isonicotinyl hydrazide with 2',4'-dihydroxy acetophenone (INH-RA)[1]

Experimental Protocols

The synthesis and X-ray crystallographic analysis of these Schiff base derivatives generally follow a well-established set of procedures.

Synthesis of Schiff Bases

A common synthetic route involves the condensation reaction between an amine and a carbonyl compound. For the analogous compounds listed, this typically involves:

  • Dissolution: Equimolar amounts of the respective amine (e.g., isonicotinohydrazide or 3-aminopyridine) and aldehyde (e.g., a substituted benzaldehyde or pyridinecarboxaldehyde) are dissolved in a suitable solvent, most commonly ethanol or methanol.

  • Catalysis: A catalytic amount of an acid, such as glacial acetic acid, is often added to facilitate the reaction.

  • Reflux: The reaction mixture is refluxed for a period ranging from one to several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, allowing the Schiff base product to precipitate. The solid product is then collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and can be further purified by recrystallization from a suitable solvent to obtain single crystals suitable for X-ray diffraction.[3]

X-ray Crystallographic Analysis

The determination of the crystal structure from a single crystal involves the following key steps:

  • Crystal Mounting: A suitable single crystal of the synthesized Schiff base is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. X-ray diffraction data are collected at a specific temperature (often 100 K or 293 K) using a specific wavelength of X-ray radiation (e.g., Mo Kα or Cu Kα). A series of diffraction images are collected as the crystal is rotated.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and reflection intensities. Software packages are used for data reduction and absorption correction.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model. The final refined structure provides detailed information on bond lengths, bond angles, and torsion angles.[1]

Mandatory Visualization

Below are diagrams illustrating the general workflow of X-ray crystallographic analysis and the chemical relationship between this compound and its derivatives.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_xray X-ray Crystallography Amine This compound (or analog) Reaction Condensation Reaction Amine->Reaction Aldehyde Aldehyde/Ketone Aldehyde->Reaction Crude_Product Crude Schiff Base Reaction->Crude_Product Crystallization Recrystallization Crude_Product->Crystallization Single_Crystal Single Crystal Crystallization->Single_Crystal Data_Collection X-ray Data Collection Single_Crystal->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure Structure_Refinement->Final_Structure

Caption: General workflow for the synthesis, crystallization, and X-ray crystallographic analysis of Schiff bases.

logical_relationship 3_AIA This compound Schiff_Base Schiff Base Derivative (R-CH=N-Py) 3_AIA->Schiff_Base + R-CHO Metal_Complex Metal Complex Schiff_Base->Metal_Complex + Metal Salt

Caption: Chemical relationship between this compound and its Schiff base derivatives and metal complexes.

References

A Comparative Guide to Purity Standards and Reference Materials for 3-Aminopyridine-4-carbaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing 3-aminopyridine-4-carbaldehyde, understanding its purity, available reference standards, and performance against alternatives is critical for reproducible and reliable results. This guide provides a comparative overview of purity standards, analytical methodologies for quality control, and a discussion of its application in the synthesis of quinoline derivatives, a common use for this versatile building block.

Purity Standards and Commercially Available Reference Materials

3-Aminopyridine-4-carbaldehyde is available from several chemical suppliers, with purity levels typically ranging from 95% to over 97%. These commercial-grade materials serve as the primary reference materials for most research applications. Certificates of Analysis (CoAs) are generally available from suppliers and provide lot-specific purity information, typically determined by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Below is a comparison of typical specifications for commercially available 3-aminopyridine-4-carbaldehyde.

SupplierPurity SpecificationAnalytical MethodPhysical Appearance
Thermo Scientific Chemicals95%GCYellow Powder
Chem-Impex≥ 97% (Assay)Not SpecifiedYellow Powder
Sigma-Aldrich (AldrichCPR)Not Specified*Not SpecifiedSolid

*Sigma-Aldrich notes that for their AldrichCPR grade, the buyer assumes responsibility for confirming product identity and purity.

Table 1: Comparison of Commercially Available 3-Aminopyridine-4-carbaldehyde.

Analytical Methodologies for Purity Assessment

Consistent and accurate assessment of purity is crucial. While supplier CoAs provide a baseline, in-house verification is often necessary. Based on the chemical nature of 3-aminopyridine-4-carbaldehyde and methods for similar compounds, a combination of chromatographic and spectroscopic techniques is recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of aminopyridine derivatives. A reverse-phase HPLC method can be adapted to separate 3-aminopyridine-4-carbaldehyde from potential impurities.

Experimental Protocol: HPLC Analysis

  • Column: C18 reverse-phase column (e.g., Shim-pack Scepter C18)[1].

  • Mobile Phase: A gradient of methanol and a phosphate buffer (pH 7.0) can be effective[1].

  • Flow Rate: 0.5 mL/min[1].

  • Column Temperature: 35 °C[1].

  • Detection: UV detection at 280 nm[1].

  • Sample Preparation: Dissolve a known quantity of the material in the mobile phase.

  • Analysis: The purity is determined by the area percentage of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is suitable for analyzing volatile and thermally stable compounds. Given that some suppliers use GC to determine purity, this is a viable method.

Experimental Protocol: GC-MS Analysis

  • Column: A non-polar or medium-polarity capillary column is suitable.

  • Carrier Gas: Helium.

  • Injection: Split/splitless injection.

  • Temperature Program: An initial oven temperature of around 50°C, ramped to 300-320°C, is a typical starting point.

  • MS Detection: Electron Ionization (EI) at 70 eV in full scan mode.

  • Analysis: Purity is assessed by the relative peak area. The mass spectrum of the main peak should be consistent with the structure of 3-aminopyridine-4-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for structural confirmation and can also be used for purity estimation, particularly for identifying and quantifying impurities if appropriate standards are available. Spectral data for 3-aminopyridine-4-carbaldehyde is available in public databases[2].

¹H NMR Spectral Data (Reference)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~9.9s1HAldehyde proton
~8.2d1HPyridine proton
~7.5d1HPyridine proton
~7.3dd1HPyridine proton
~6.5br s2HAmine protons

Table 2: Reference ¹H NMR data for 3-aminopyridine-4-carbaldehyde.

Comparison with an Alternative in a Synthetic Application: Friedländer Annulation

3-Aminopyridine-4-carbaldehyde is a valuable precursor in the synthesis of nitrogen-containing heterocycles. One common application is the Friedländer annulation for the synthesis of quinolines, which are important scaffolds in medicinal chemistry[3][4][5][6][7][8]. In this reaction, an o-aminoaryl aldehyde or ketone condenses with a compound containing an α-methylene group.

A potential alternative to 3-aminopyridine-4-carbaldehyde in some synthetic contexts could be 4-amino-pyridine-3-carboxaldehyde. The choice between these isomers can influence the regiochemistry of the resulting fused heterocyclic system.

Below is a logical workflow for a comparative study using the Friedländer synthesis.

Logical Workflow for Comparative Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_products Products cluster_analysis Analysis A 3-Aminopyridine-4-carbaldehyde D Friedländer Annulation A->D B 4-Amino-pyridine-3-carboxaldehyde B->D C α-Methylene Ketone C->D E Product Isomer 1 D->E from A F Product Isomer 2 D->F from B G Yield Comparison E->G H Purity Analysis (HPLC/NMR) E->H I Structural Confirmation E->I F->G F->H F->I

Caption: Comparative workflow for evaluating isomeric aminopyridine carbaldehydes.

Hypothetical Experimental Data Comparison

Parameter3-Aminopyridine-4-carbaldehyde4-Amino-pyridine-3-carboxaldehyde
Reactant Isomer AIsomer B
Product Pyrido[3,4-b]quinoline derivativePyrido[4,3-b]quinoline derivative
Reaction Time (hours) 68
Yield (%) 8578
Product Purity (HPLC) 98%97%

Table 3: Hypothetical comparative data for the Friedländer synthesis.

Biological Context: Inhibition of Ribonucleotide Reductase

While 3-aminopyridine-4-carbaldehyde itself is primarily a synthetic intermediate, its derivatives have shown significant biological activity. For instance, 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine) is a potent inhibitor of ribonucleotide reductase (RNR)[9][10][11][12][13]. RNR is a crucial enzyme in the DNA synthesis pathway, responsible for converting ribonucleotides to deoxyribonucleotides. Its inhibition is a key strategy in cancer therapy.

The mechanism of inhibition involves the chelation of iron within the RNR enzyme, which disrupts the tyrosyl free radical essential for the enzyme's catalytic activity[9][10]. This provides a valuable context for the types of biological targets that derivatives of 3-aminopyridine-4-carbaldehyde might be designed to interact with.

Ribonucleotide Reductase Inhibition Pathway cluster_pathway DNA Synthesis Pathway cluster_inhibition Inhibition A Ribonucleotides (NDPs) B Deoxyribonucleotides (dNDPs) A->B Ribonucleotide Reductase (RNR) C DNA Synthesis B->C D 3-Aminopyridine-2-carboxaldehyde thiosemicarbazone E RNR Inhibition D->E E->B Blocks Production

Caption: Inhibition of the ribonucleotide reductase pathway by a 3-aminopyridine derivative.

References

A Comparative Guide to the Synthesis of 3-Aminoisonicotinaldehyde: An Evaluation of a Novel Synthetic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel synthetic route to 3-Aminoisonicotinaldehyde against an established, albeit challenging, multi-step synthesis. This compound is a valuable building block in medicinal chemistry, and the development of efficient and scalable synthetic methods is of significant interest. This document presents a detailed examination of two distinct pathways, supported by experimental data from analogous reactions, to inform synthetic strategy and decision-making.

Executive Summary

The synthesis of this compound presents notable challenges, including regioselectivity and potential for over-oxidation. This guide evaluates a novel approach centered on the direct formylation of 3-aminopyridine and compares it with a more traditional route involving the oxidation of a pre-functionalized pyridine ring. While the novel route promises a more convergent and potentially shorter synthesis, it faces significant hurdles in controlling the position of formylation. The established route, though longer, may offer more reliable, albeit modest, yields.

Established Synthetic Route: A Multi-Step Approach via Oxidation

An established strategy for the synthesis of this compound involves a two-step process: the synthesis of 3-amino-4-methylpyridine followed by its oxidation.

Logical Workflow for the Established Synthetic Route

cluster_0 Step 1: Synthesis of 3-Amino-4-methylpyridine cluster_1 Step 2: Oxidation 4-Methylpyridine-3-boronic Acid 4-Methylpyridine-3-boronic Acid Amination Amination 4-Methylpyridine-3-boronic Acid->Amination NH3, Cu(I) oxide 3-Amino-4-methylpyridine 3-Amino-4-methylpyridine Amination->3-Amino-4-methylpyridine Oxidation Oxidation 3-Amino-4-methylpyridine->Oxidation SeO2, Dioxane This compound This compound Oxidation->this compound

Caption: Workflow of the established synthetic route to this compound.

Experimental Protocols

Step 1: Synthesis of 3-Amino-4-methylpyridine from 4-Methylpyridine-3-boronic Acid [1][2]

To a flask equipped with a mechanical stirrer, 27.4 g (0.2 mol) of 4-methylpyridine-3-boronic acid is added, followed by 50 mL of methanol and 128 g (1 mol) of 28% aqueous ammonia. To this suspension, 2.9 g (0.02 mol) of copper(I) oxide is added. The mixture is stirred at room temperature for 2 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is filtered, and the filtrate is concentrated under reduced pressure. The resulting solid is recrystallized from ethyl acetate to yield 3-amino-4-methylpyridine.

Step 2: Oxidation of 3-Amino-4-methylpyridine

Note: Direct experimental data for the oxidation of 3-amino-4-methylpyridine is limited. The following protocol is based on analogous selenium dioxide oxidations of methylpyridines.[3]

In a round-bottom flask, 10.8 g (0.1 mol) of 3-amino-4-methylpyridine is dissolved in 100 mL of dioxane. To this solution, 11.1 g (0.1 mol) of selenium dioxide is added. The mixture is refluxed for 4-6 hours. The reaction is monitored by TLC for the disappearance of the starting material. After completion, the mixture is cooled and filtered to remove selenium residues. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford this compound.

A Novel Synthetic Route: Direct Formylation of 3-Aminopyridine

A conceptually more direct and atom-economical approach is the direct C-H formylation of readily available 3-aminopyridine. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic systems.

Logical Workflow for the Novel Synthetic Route

3-Aminopyridine 3-Aminopyridine Formylation Formylation 3-Aminopyridine->Formylation Vilsmeier-Haack Reagent DMF, POCl3 Vilsmeier-Haack Reagent->Formylation This compound This compound Formylation->this compound

Caption: Workflow of the novel synthetic route to this compound.

Experimental Protocol

Vilsmeier-Haack Formylation of 3-Aminopyridine [4]

Caution: The Vilsmeier-Haack reagent is corrosive and moisture-sensitive. The reaction should be performed under an inert atmosphere in a well-ventilated fume hood.

To a three-necked flask under a nitrogen atmosphere, 15.3 g (0.1 mol) of phosphorus oxychloride is added to 20 mL of dimethylformamide (DMF) at 0°C with stirring. The mixture is stirred for 30 minutes to form the Vilsmeier reagent. A solution of 9.4 g (0.1 mol) of 3-aminopyridine in 20 mL of DMF is then added dropwise, maintaining the temperature below 10°C. After the addition is complete, the reaction mixture is heated to 70-80°C for 4-6 hours. The reaction is then cooled to room temperature and poured onto crushed ice. The mixture is neutralized with a saturated sodium carbonate solution and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is purified by column chromatography.

Comparative Analysis

ParameterEstablished Route (Oxidation)Novel Route (Vilsmeier-Haack)
Starting Materials 4-Methylpyridine-3-boronic acid or 3-bromo-4-methylpyridine3-Aminopyridine, DMF, POCl₃
Number of Steps 21
Overall Yield Estimated 30-50% (based on analogous reactions)Potentially low due to regioselectivity issues
Purity Requires chromatographic purificationRequires extensive purification to separate isomers
Scalability Moderate; oxidation step can be challenging to scalePotentially difficult due to exothermic nature and purification
Safety & Hazards Selenium dioxide is highly toxic.POCl₃ is corrosive and reacts violently with water.
Key Challenge Potential for over-oxidation to carboxylic acid.Poor regioselectivity; formylation can occur at C2, C6, or the amino group.

Discussion

The established route via oxidation of 3-amino-4-methylpyridine offers a more predictable, albeit longer, path to the target molecule. The synthesis of the precursor, 3-amino-4-methylpyridine, is well-documented with good to excellent yields (up to 95%) from 4-methylpyridine-3-boronic acid[1][2] or 3-bromo-4-methylpyridine (yields of 90-95% have been reported for the amination step)[5]. However, the subsequent oxidation step is a critical and less certain part of this route. The use of selenium dioxide for the oxidation of methylpyridines is known, but yields can be variable, and over-oxidation to the corresponding carboxylic acid is a common side reaction[3]. This necessitates careful control of reaction conditions and often leads to moderate yields of the desired aldehyde.

The novel synthetic route utilizing the Vilsmeier-Haack formylation of 3-aminopyridine is attractive due to its convergency. However, the regioselectivity of this reaction on a 3-substituted pyridine is a major concern. The amino group is an activating, ortho-, para-director. In 3-aminopyridine, the positions ortho (C2 and C4) and para (C6) to the amino group are activated towards electrophilic substitution. This can lead to a mixture of products, including formylation at the C2 and C6 positions, as well as N-formylation[6]. Literature on the Vilsmeier-Haack reaction of 3-amino-4-methylpyridines indicates that formylation often occurs at the amino group or leads to cyclization products rather than C-H formylation of the pyridine ring[6]. Therefore, achieving selective formylation at the C4 position of 3-aminopyridine is expected to be highly challenging without the use of directing groups, making this direct approach likely low-yielding and requiring significant effort in purification.

Conclusion

The validation of a new synthetic route requires a thorough comparison with existing methods. In the case of this compound, the "established" route, while multi-step and reliant on a potentially problematic oxidation, appears more feasible for obtaining the target compound in a controlled manner. The proposed "new" direct formylation route, while elegant in concept, is likely to be plagued by poor regioselectivity, leading to low yields of the desired product and complex purification challenges.

Further research into the novel route could focus on employing directing groups on the amino functionality of 3-aminopyridine to steer the formylation specifically to the C4 position. Alternatively, exploring other formylating agents or catalytic systems that offer higher regioselectivity could make this a more viable synthetic strategy in the future. For immediate and predictable synthesis of this compound, the multi-step oxidative approach, despite its own drawbacks, remains the more validated and practical choice based on current literature.

References

Comparative study of the biological activity of 3-Aminoisonicotinaldehyde analogs

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of the Biological Activity of 3-Aminoisonicotinaldehyde Analogues and Related Isomers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative study of the biological activity of thiosemicarbazone derivatives of aminopyridine carboxaldehydes, with a focus on analogs of this compound (3-aminopyridine-4-carboxaldehyde) and its closely related structural isomers, the 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. The data presented herein is derived from published experimental studies and aims to offer a clear, objective comparison to aid in drug discovery and development efforts.

Quantitative Biological Activity Data

The following table summarizes the in vitro inhibitory activity of a series of 3- and 5-amino substituted pyridine-2-carboxaldehyde thiosemicarbazones against ribonucleotide reductase and their cytotoxic effects on L1210 leukemia cells. While these are not direct analogs of this compound, their structural similarity provides valuable insights into the potential activity of this class of compounds.

Compound IDStructureRibonucleotide Reductase Inhibition IC50 (µM)[1][2]L1210 Leukemia Cytotoxicity IC50 (µM)[1][2]
8 5-(Methylamino)pyridine-2-carboxaldehyde thiosemicarbazone1.30.8
17 5-(Ethylamino)pyridine-2-carboxaldehyde thiosemicarbazone1.00.6
18 5-(Allylamino)pyridine-2-carboxaldehyde thiosemicarbazone1.41.1
7 3-(Methylamino)pyridine-2-carboxaldehyde thiosemicarbazone>100>100
16 3-(Allylamino)pyridine-2-carboxaldehyde thiosemicarbazone>100>100
19 5-(Propylamino)pyridine-2-carboxaldehyde thiosemicarbazone2.51.5
20 5-(Butylamino)pyridine-2-carboxaldehyde thiosemicarbazone4.22.8
25 3,5-Diaminopyridine-2-carboxaldehyde thiosemicarbazone>100>100
32 4-(4-Morpholinylmethyl)-5-aminopyridine-2-carboxaldehyde thiosemicarbazone>100>100
40 5-(Aminomethyl)pyridine-2-carboxaldehyde thiosemicarbazone>100>100

Experimental Protocols

Inhibition of Ribonucleotide Reductase Activity

The inhibitory activity of the compounds against CDP reductase was determined by measuring the conversion of [¹⁴C]CDP to [¹⁴C]dCDP.[1][2]

  • Enzyme Preparation: A partially purified CDP reductase from L1210 cells was used as the enzyme source.

  • Reaction Mixture: The assay mixture (0.1 mL) contained 50 mM HEPES buffer (pH 7.2), 10 mM dithiothreitol, 8 mM MgCl₂, 2 mM ATP, 0.16 mM [¹⁴C]CDP, and the test compound at various concentrations.

  • Incubation: The reaction was initiated by the addition of the enzyme and incubated for 30 minutes at 37°C.

  • Termination and Analysis: The reaction was terminated by heating at 100°C for 2 minutes. The dCDP formed was dephosphorylated to dCyd by treatment with alkaline phosphatase, and the radioactivity was determined by scintillation counting after separation by thin-layer chromatography.

  • IC50 Determination: The concentration of the compound required to inhibit the enzyme activity by 50% (IC50) was determined from the dose-response curves.

In Vitro Cytotoxicity Assay

The cytotoxicity of the synthesized compounds was evaluated against the L1210 leukemia cell line.[1][2]

  • Cell Culture: L1210 cells were grown in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL) in a humidified atmosphere of 5% CO₂ at 37°C.

  • Drug Exposure: Cells were seeded in 96-well plates and exposed to various concentrations of the test compounds for 48 hours.

  • Cell Viability Assessment: Cell viability was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • IC50 Determination: The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this class of thiosemicarbazone derivatives is the inhibition of ribonucleotide reductase (RR).[3][4] RR is a crucial enzyme in the de novo synthesis of deoxyribonucleotides, which are the building blocks for DNA replication and repair. By inhibiting RR, these compounds effectively halt DNA synthesis, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cancer cells.[3][5] The iron-chelating properties of the thiosemicarbazone moiety are thought to be essential for their biological activity, as they interact with the iron cofactor in the active site of the R2 subunit of ribonucleotide reductase.[3][6]

Ribonucleotide_Reductase_Inhibition Mechanism of Action: Inhibition of Ribonucleotide Reductase cluster_Cell Cancer Cell Ribonucleotides Ribonucleotides Ribonucleotide_Reductase Ribonucleotide Reductase (RR) Ribonucleotides->Ribonucleotide_Reductase Substrate Deoxyribonucleotides Deoxyribonucleotides DNA_Synthesis DNA Synthesis & Repair Deoxyribonucleotides->DNA_Synthesis Cell_Proliferation Cell Proliferation DNA_Synthesis->Cell_Proliferation Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to Ribonucleotide_Reductase->Deoxyribonucleotides Product Inhibitor This compound Analog (Thiosemicarbazone) Inhibitor->Ribonucleotide_Reductase Inhibition

Caption: Inhibition of Ribonucleotide Reductase by Thiosemicarbazone Analogs.

The experimental workflow for evaluating the anticancer potential of these compounds typically involves a multi-step process, from initial synthesis to in vivo testing.

Experimental_Workflow Experimental Workflow for Anticancer Drug Screening Synthesis Compound Synthesis Purification Purification & Characterization Synthesis->Purification In_Vitro_Enzyme In Vitro Enzyme Assay (e.g., RR Inhibition) Purification->In_Vitro_Enzyme In_Vitro_Cell In Vitro Cytotoxicity (e.g., MTT Assay) Purification->In_Vitro_Cell Data_Analysis Data Analysis & SAR Studies In_Vitro_Enzyme->Data_Analysis In_Vivo In Vivo Animal Studies (e.g., L1210 Leukemia Model) In_Vitro_Cell->In_Vivo Promising Compounds In_Vitro_Cell->Data_Analysis In_Vivo->Data_Analysis

Caption: Workflow for Screening Anticancer Activity of Novel Compounds.

References

Safety Operating Guide

Proper Disposal of 3-Aminoisonicotinaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management and disposal of chemical waste are critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the proper disposal of 3-Aminoisonicotinaldehyde, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

This compound is a flammable liquid and vapor that is harmful if swallowed, causes severe skin and eye irritation, may lead to an allergic skin reaction, and can cause respiratory irritation. It is also harmful to aquatic life with long-lasting effects. Adherence to strict safety protocols is mandatory when handling this compound.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Face Protection: A face shield may be necessary for splash hazards.

  • Clothing: A lab coat or other protective clothing.

Handling and Storage:

  • Work in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.[1]

  • Avoid contact with skin and eyes. Wash hands thoroughly after handling.[1]

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1] The recommended storage temperature is 2-8°C.

Quantitative Hazard Data

Hazard ClassificationGHS Hazard CodeDescription
Flammable liquidsH226Flammable liquid and vapor
Acute toxicity, OralH302Harmful if swallowed
Skin irritationH315Causes skin irritation
Serious eye damageH318Causes serious eye damage
Skin sensitizationH317May cause an allergic skin reaction
Specific target organ toxicityH335May cause respiratory irritation
Hazardous to the aquatic environmentH412Harmful to aquatic life with long lasting effects

Step-by-Step Disposal Protocol

The proper disposal of this compound and its containers involves a multi-step process to ensure the safety of personnel and minimize environmental impact.

1. Waste Collection:

  • Collect waste this compound and any materials contaminated with it (e.g., absorbent pads, pipette tips) in a designated, properly labeled, and compatible waste container.

  • The container must be made of a material that is resistant to the chemical and must have a tightly fitting cap.

  • Do not mix with incompatible wastes.

2. Spillage and Cleanup:

  • In case of a spill, absorb the material with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[2]

  • Collect the absorbent material and place it in a suitable container for disposal.[2]

  • Do not allow the spilled material to enter drains or waterways.

3. Container Decontamination and Disposal:

  • Emptying: Thoroughly empty the original container of all contents. Only minimal residue should remain.

  • Rinsing:

    • The first rinse of the "empty" container must be collected as hazardous waste.[3]

    • For highly toxic chemicals, the first three rinses must be collected as hazardous waste.[3] Given the hazards of this compound, a triple rinse is a recommended best practice.

    • Use a suitable solvent for rinsing that is compatible with the chemical and the disposal facility's requirements.

  • Disposal of Rinsate: The collected rinsate is considered hazardous waste and must be disposed of accordingly.

  • Final Container Disposal: After thorough rinsing and drying, deface or remove the original label. The clean, dry container can then be disposed of according to your institution's guidelines for non-hazardous glass or plastic waste.

4. Final Disposal:

  • All waste containing this compound, including the chemical itself, contaminated materials, and rinsate, must be disposed of through an approved hazardous waste disposal facility.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation (this compound) waste_collection Collect in a designated, labeled, compatible waste container start->waste_collection spill Spill or Leak Occurs start->spill hazardous_waste_disposal Dispose of all hazardous waste (chemical, contaminated materials, rinsate) through an approved facility waste_collection->hazardous_waste_disposal absorb Absorb with inert, non-combustible material spill->absorb Yes container_empty Is the original container empty? spill->container_empty No (Product for disposal) collect_spill Collect absorbed material in a hazardous waste container absorb->collect_spill collect_spill->hazardous_waste_disposal container_empty->waste_collection No triple_rinse Triple rinse container with a suitable solvent container_empty->triple_rinse Yes collect_rinsate Collect all rinsate as hazardous waste triple_rinse->collect_rinsate deface_label Deface or remove original label triple_rinse->deface_label collect_rinsate->hazardous_waste_disposal dispose_container Dispose of clean, dry container as non-hazardous waste deface_label->dispose_container

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Aminoisonicotinaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 3-Aminoisonicotinaldehyde. The following procedures are based on best practices for handling structurally similar aromatic aldehydes and aminopyridines.

1. Hazard Identification and Personal Protective Equipment (PPE)

Given the chemical structure of this compound, it should be handled with caution, assuming it may possess hazards similar to other aminopyridines and aromatic aldehydes. These hazards include potential toxicity if ingested or absorbed through the skin, and irritation to the skin, eyes, and respiratory system.[1][2] The following table summarizes the recommended PPE.

PPE CategoryRecommended EquipmentSpecifications
Eye Protection Chemical safety goggles or a face shieldMust meet ANSI Z.87.1 standards. A face shield is recommended when there is a splash hazard.[3]
Hand Protection Chemical-resistant glovesDisposable nitrile gloves are suitable for short-term protection.[3] Consult the glove manufacturer's resistance guide for specific breakthrough times.
Body Protection Laboratory coatA Nomex® or similar flame-resistant lab coat should be worn and fully buttoned.[3]
Respiratory Protection Use in a certified chemical fume hoodIf a fume hood is not available or ventilation is inadequate, a respirator is required.[1][3] Respirator use requires a formal respiratory protection program, including fit testing and training.[3][4]
Foot Protection Closed-toe shoesShoes must cover the entire foot.[3]

2. Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical to minimize exposure and ensure safety. All handling of this compound should occur within a certified chemical fume hood.[4]

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal Gather Materials Gather Materials Don PPE Don PPE Gather Materials->Don PPE Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Weigh/Measure Weigh/Measure Prepare Fume Hood->Weigh/Measure Inside Fume Hood Perform Reaction Perform Reaction Weigh/Measure->Perform Reaction Quench/Work-up Quench/Work-up Perform Reaction->Quench/Work-up Decontaminate Glassware Decontaminate Glassware Quench/Work-up->Decontaminate Glassware Inside Fume Hood Segregate Waste Segregate Waste Decontaminate Glassware->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Standard operational workflow for handling this compound.

Experimental Protocol: Step-by-Step Handling

  • Preparation :

    • Gather all necessary chemicals, glassware, and equipment.

    • Put on all required PPE as detailed in the table above.

    • Ensure the chemical fume hood is functioning correctly.

  • Chemical Handling (inside the fume hood) :

    • Carefully weigh or measure the required amount of this compound.

    • Perform the experimental procedure, keeping the sash of the fume hood at the lowest practical height.

    • Upon completion of the reaction, safely quench any reactive materials.

  • Cleanup and Disposal :

    • Decontaminate all glassware that has come into contact with the chemical.

    • Segregate all waste streams. All materials contaminated with this compound, including gloves, pipette tips, and paper towels, must be disposed of as hazardous waste.[4]

    • Remove PPE in the correct order to avoid cross-contamination.

    • Thoroughly wash hands with soap and water after handling is complete.[1][4]

3. Emergency Procedures and First Aid

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4][5]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
Eye Contact Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][6] Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]
Spill For a small spill, use an inert absorbent material (e.g., sand, vermiculite) and place it in a sealed container for hazardous waste disposal.[7] For a large spill, evacuate the area and contact your institution's environmental health and safety department.

4. Storage and Disposal Plan

Proper storage and disposal are essential to maintain a safe laboratory environment.

AspectProcedure
Storage Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][8] Keep away from incompatible materials such as strong acids and bases.[2][8] The storage area should be clearly labeled.
Disposal Dispose of unused this compound and any contaminated materials as hazardous waste in accordance with all local, regional, and national regulations.[6][7] Do not dispose of it down the drain.

By adhering to these guidelines, researchers can safely handle this compound and minimize the risk of exposure and injury. Always consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for any chemical before use.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.